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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine for Drug Discovery Applications

Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine is a sophisticated building block designed for such purposes, offering unique structural and chemical handles. This guide provides a comprehensive analysis of its critical physicochemical properties—solubility, pKa, and lipophilicity—offering both theoretical insights and field-proven experimental protocols. The data and methodologies presented herein are intended to empower researchers and drug development professionals to leverage this molecule's full potential in creating next-generation therapeutics with enhanced stability, permeability, and target engagement.[3][4]

Molecular Profile and Strategic Importance

N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine is a derivative of the essential amino acid L-lysine, engineered with orthogonal protecting groups and a unique N-alkylation on the side chain. The Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, while the tert-Butyloxycarbonyl (Boc) group, along with an isopropyl group, protects the ε-amine.[5][6] This dual protection scheme is central to its utility in complex, multi-step syntheses, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[7]

The N-isopropyl group is not merely a protecting group; it is a permanent modification that imparts specific properties. N-alkylation of peptide backbones is a known strategy to increase proteolytic stability and enhance membrane permeability by disrupting backbone hydrogen bonding networks.[3] Therefore, incorporating this residue can directly address common challenges in peptide drug development, such as poor metabolic stability and low oral bioavailability.[1][3]

Table 1: Key Molecular Identifiers

PropertyValueSource
Full Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-isopropyl-N-ε-tert-butyloxycarbonyl-L-lysine[8]
Synonyms Fmoc-Lys(iPr,Boc)-OH, Fmoc-L-Lys(isopropyl,Boc)-OH[8][9]
CAS Number 201003-48-7[9]
Molecular Formula C₂₉H₃₈N₂O₆[8]
Molecular Weight 510.6 g/mol [8]
Appearance White to off-white powder/solid[8][9]

Aqueous Solubility: The Gateway to Bioavailability and Formulability

Expertise & Experience: Aqueous solubility is a paramount property in drug design. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, and suitability for various dosage forms. For a building block like Fmoc-Lys(iPr,Boc)-OH, its solubility in solvents used for synthesis (e.g., DMF, DCM) and in aqueous buffers for in vitro assays is critical. Amino acids themselves can act as solubilizing agents, but the bulky, hydrophobic protecting groups (Fmoc, Boc) on this molecule are expected to significantly decrease its aqueous solubility compared to native lysine.[10][11]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol adheres to the principles of the well-established shake-flask method for determining equilibrium solubility, a gold standard in pharmaceutical sciences.[12][13][14]

Causality Behind Experimental Choices:

  • Equilibration Time (24h): Poorly soluble, crystalline compounds can take a considerable amount of time to reach thermodynamic equilibrium. A 24-hour period is chosen to ensure saturation is achieved, minimizing the risk of underestimating solubility.[12][14]

  • Temperature Control (37 °C): This temperature is selected to mimic physiological conditions in the human body, providing data relevant to in vivo performance.[14]

  • pH Range: The selected pH values (4.5, 6.8, 7.4) represent the environments of the small intestine and blood plasma, respectively, which are critical for absorption and distribution.

  • Quantification by HPLC: HPLC provides a sensitive and specific method to quantify the concentration of the dissolved analyte, separating it from any potential impurities or degradants.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., ~5 mg) of solid Fmoc-Lys(iPr,Boc)-OH to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5, Simulated Intestinal Fluid pH 6.8).

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) in a temperature-controlled incubator at 37 °C for 24 hours.[14] The vials should be shielded from light to prevent potential photodegradation.

  • Phase Separation: After 24 hours, remove the vials and let them stand to allow undissolved solid to settle. Centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet any remaining suspended particles.

  • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Table 2: Predicted and Expected Solubility Data

Solvent/BufferExpected Solubility Range (µg/mL)Implication for Drug Design
Dichloromethane (DCM)High (>10,000)Excellent for organic synthesis steps.
Dimethylformamide (DMF)High (>10,000)Standard solvent for peptide synthesis.[8]
WaterVery Low (<1)The hydrophobic protecting groups dominate.
PBS (pH 7.4)Low (1-10)May require formulation aids for in vitro biological assays.
Acetate Buffer (pH 4.5)Low (1-10)Limited solubility in the upper GI tract environment.

Note: Actual values must be determined experimentally. These are expert estimations based on structure.

Acid-Base Properties (pKa): Governing Ionization and Interaction

Expertise & Experience: The pKa values of a molecule define its ionization state at a given pH. This is critical for predicting its behavior in different biological compartments. Fmoc-Lys(iPr,Boc)-OH has one primary ionizable group: the α-carboxylic acid. The ε-amino group is rendered non-basic by the electron-withdrawing Boc group and steric hindrance from the isopropyl group. The α-amino group is part of a carbamate and is not basic. Understanding the pKa of the carboxyl group is essential for predicting solubility, membrane permeability, and potential ionic interactions with biological targets.[15]

Diagram: Ionization States of Fmoc-Lys(iPr,Boc)-OH

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Carboxyl Group Protonated (Neutral) COOH B Carboxyl Group Deprotonated (Anionic) COO⁻ A->B  pH increases   B->A  pH decreases  

Caption: Dominant ionization state of the molecule as a function of pH.

Protocol: pKa Determination by Potentiometric Titration

This protocol is a standard and reliable method for determining the pKa of ionizable groups.[15][16]

Causality Behind Experimental Choices:

  • Co-solvent System: Due to the low aqueous solubility of the molecule, a co-solvent system (e.g., water-methanol) is necessary to keep it in solution throughout the titration.

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of the analyte.[16]

  • Ionic Strength Adjustment: Using KCl maintains a constant ionic strength, which helps to stabilize activity coefficients and yield more consistent pKa measurements.[16]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Fmoc-Lys(iPr,Boc)-OH in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mM.[16] Add KCl to a final concentration of 0.15 M.

  • System Setup: Place the solution in a jacketed titration vessel maintained at 25 °C. Purge the solution with nitrogen gas for 10-15 minutes.

  • Initial Acidification: Immerse a calibrated pH electrode in the solution. Add a standardized HCl solution (e.g., 0.1 M) to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

  • Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Continue the titration until the pH reaches ~12. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the buffer region or by finding the peak of the first derivative plot (ΔpH/ΔV).[17]

Table 3: Predicted pKa Value

Ionizable GroupPredicted pKaSignificance in Drug Design
α-Carboxylic Acid~3.9 ± 0.2The molecule will be negatively charged at physiological pH (7.4), which will influence its solubility and ability to cross cell membranes.[9]

Note: The predicted value is based on computational models and similar structures. Experimental verification is required.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.[18] For an ionizable molecule like ours, LogD at pH 7.4 is the more physiologically relevant parameter. The large, aromatic Fmoc group and the alkyl chains (isopropyl, butyl from Boc, lysine side chain) contribute significantly to high lipophilicity. This can enhance membrane permeability but may also lead to poor aqueous solubility, high plasma protein binding, and potential metabolic liabilities.[18][19]

Diagram: Orthogonal Deprotection Strategy

G Molecule Fmoc-Lys(iPr,Boc)-OH Fmoc_Removed H-Lys(iPr,Boc)-OH Molecule->Fmoc_Removed Base (e.g., Piperidine) [pKa ~11.1] Boc_Removed Fmoc-Lys(iPr,H)-OH Molecule->Boc_Removed Acid (e.g., TFA) [pKa ~0.3]

Caption: Orthogonal cleavage of protecting groups based on pH lability.

Protocol: LogD₇.₄ Determination by HPLC

This method provides a high-throughput alternative to the traditional shake-flask method for determining lipophilicity, correlating a compound's retention time on a reverse-phase column with its LogP/LogD value.[20][21][22]

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane (C18) stationary phase is highly hydrophobic and serves as a surrogate for the n-octanol phase in the shake-flask method.[22]

  • Isocratic Elution: Using a fixed mobile phase composition (isocratic) allows for the calculation of a capacity factor (k'), which is directly related to the partitioning behavior of the analyte between the mobile and stationary phases.[21]

  • Calibration Standards: A set of compounds with known LogP values is required to create a calibration curve that correlates retention time with lipophilicity. This is essential for converting the experimental retention time of the test compound into a LogD value.[23]

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase should be a mixture of an aqueous buffer at pH 7.4 and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare solutions of at least 5-7 standard compounds with well-documented LogP values that span the expected range of your test compound.

  • Standard Analysis: Inject each standard onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic). Record the retention time (tR) for each standard at each composition. Calculate the capacity factor k' = (tR - t₀)/t₀, where t₀ is the column dead time.

  • Calibration Curve: For each standard, plot log(k') versus the percentage of organic solvent. Extrapolate the resulting line to 100% aqueous phase (0% organic) to find the intercept, log(k'w). Plot the known LogP values of the standards against their calculated log(k'w) values to generate the final calibration curve.

  • Sample Analysis: Inject the Fmoc-Lys(iPr,Boc)-OH sample under the same set of isocratic conditions used for the standards.

  • LogD Calculation: Determine the log(k'w) for your compound using the extrapolation method. Use the calibration curve to calculate the LogD₇.₄ value from its log(k'w).

Table 4: Predicted Lipophilicity

ParameterPredicted ValueImplication for Drug Design
LogP (calculated) > 5.0Highly lipophilic in its neutral state.
LogD at pH 7.4 3.5 - 4.5Still highly lipophilic, suggesting good potential for membrane permeability but also a risk of high plasma protein binding and low aqueous solubility.

Note: Predicted values are estimations. Experimental determination is crucial for accurate assessment.

Summary and Application in Drug Design

The physicochemical profile of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-Boc-L-lysine makes it a highly strategic, albeit challenging, building block for drug discovery.

  • High Lipophilicity (High LogD): This is a double-edged sword. While it can improve passive diffusion across cell membranes—a desirable trait for oral bioavailability—it may also lead to solubility-limited absorption, nonspecific binding, and increased metabolic clearance. The N-isopropyl group further enhances this property while also providing steric shielding against enzymatic degradation.[3]

  • Low Aqueous Solubility: The low solubility predicted at physiological pH necessitates careful consideration during formulation and in vitro screening. The use of co-solvents or other formulation technologies may be required to achieve sufficient concentrations for biological assays and therapeutic delivery.

  • Anionic Charge at Physiological pH: The deprotonated carboxylic acid (pKa ~3.9) will make the molecule negatively charged at pH 7.4. This charge can improve solubility compared to the neutral form and provides a potential point for ionic interactions with targets, but it can also hinder passive permeability across membranes.

Workflow Integration: The diagram below illustrates how the physicochemical data for this building block informs decisions throughout a typical drug discovery workflow.

G A Building Block Fmoc-Lys(iPr,Boc)-OH B Peptide Synthesis (SPPS) Solubility in DMF/DCM is key A->B High organic solubility C Lead Peptide B->C D In Vitro Assays Solubility in buffer (pH 7.4) is critical C->D Low aqueous solubility (Potential Challenge) E ADME/PK Studies LogD & pKa predict permeability & distribution C->E High LogD, Anionic Charge (Guides interpretation) F Lead Optimization Modify structure to balance solubility and permeability D->F E->F

Caption: Integration of physicochemical data into a drug discovery pipeline.

References

  • Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Yenice, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dergipark. [Link]

  • Fletcher, M. D., & Jo, H. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Schneider, N., et al. (2017). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. [Link]

  • Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Cruz, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

  • Lévesque, É., & Charette, A. B. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

  • Schnoell, J., et al. (2018). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]

  • High throughput HPLC method for determining Log P values.
  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. (2022, March 11). ACS Publications. [Link]

  • Bédard, F., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Shah, K., & M, T. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. [Link]

  • Dahan, A., & Miller, J. M. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • LogP vs LogD - What is the Difference? (2024, July 11). ACD/Labs. [Link]

  • Liu, X., et al. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation. [Link]

  • A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). (2011, February 15). SciSpace. [Link]

  • de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

  • Aliferis, T., et al. (2020). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022, May 2). ACS Publications. [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021, April 1). J-Stage. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine in DMF and DCM

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, a specialized amino acid derivative crucial for advanced peptide synthesis. Recognizing the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, a specialized amino acid derivative crucial for advanced peptide synthesis. Recognizing the absence of standardized quantitative solubility data in publicly available literature, this document synthesizes foundational chemical principles with field-proven methodologies. It offers researchers, scientists, and drug development professionals both a robust theoretical framework for understanding its solubility and a practical, self-validating experimental protocol for precise quantification in their own laboratory settings.

Executive Summary: The Critical Role of Solubility in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the complete solubilization of protected amino acid derivatives is a non-negotiable prerequisite for successful peptide chain elongation. Incomplete solubility leads to diminished coupling efficiencies, the formation of deletion sequences, and complex purification challenges, all of which compromise the integrity and yield of the final peptide product. The title compound, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (henceforth referred to as Fmoc-Lys(iPr,Boc)-OH), is a sterically hindered and complex derivative. Its effective use in synthesizing peptides with unique structural modifications is directly dependent on understanding its behavior in the solvents most commonly employed in SPPS: dimethylformamide (DMF) and dichloromethane (DCM).

This guide will first deconstruct the molecular architecture of Fmoc-Lys(iPr,Boc)-OH to predict its solubility based on the well-documented behavior of its parent compound, Fmoc-Lys(Boc)-OH. It will then present a detailed, step-by-step protocol for the experimental determination of its solubility, ensuring that researchers can generate the precise, application-specific data required for their work.

Theoretical Solubility Analysis: A Tale of Two Solvents

The solubility of a protected amino acid is governed by the interplay between its own physicochemical properties and the characteristics of the solvent. Fmoc-Lys(iPr,Boc)-OH possesses a complex molecular structure with both polar and non-polar regions, which dictates its interaction with different solvents.

Molecular Structure and its Implications
  • N-α-Fmoc Group: The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) group is profoundly non-polar and hydrophobic. It significantly contributes to the molecule's solubility in organic solvents.

  • N-ε-Boc and N-ε-isopropyl Groups: The tert-butoxycarbonyl (Boc) group and the isopropyl group on the ε-amino nitrogen of the lysine side chain further enhance the lipophilicity of the molecule. N-alkylation, such as the addition of the isopropyl group, is known to increase solubility in non-aqueous solvents by disrupting intermolecular hydrogen bonding and increasing the overall hydrophobicity of the amino acid derivative.[1][2]

  • Lysine Backbone: The core amino acid structure, with its carboxylic acid group, provides a polar site capable of hydrogen bonding.

Solubility in Dimethylformamide (DMF)

DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including Fmoc-protected amino acids.[3] Its ability to solvate both polar and non-polar moieties makes it the workhorse solvent for SPPS.

For the parent compound, N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), qualitative data indicates it is "soluble" to "clearly soluble" in DMF.[3][4][5][6] Some sources provide semi-quantitative data, noting clear solubility at concentrations of 0.5 M (25 mmole in 50 ml DMF).[4][6] Given the additional non-polar isopropyl group in Fmoc-Lys(iPr,Boc)-OH, it is scientifically sound to extrapolate that its solubility in DMF will be comparable, if not superior, to that of Fmoc-Lys(Boc)-OH. The increased lipophilicity should further enhance its interaction with the organic character of DMF.

Solubility in Dichloromethane (DCM)

DCM is a less polar solvent compared to DMF. While it is widely used in peptide synthesis, particularly in Boc-based strategies, its ability to solvate large, complex peptides can be limited.[7] However, for individual protected amino acids, its non-polar character is often advantageous.

Sources confirm that the parent compound, Fmoc-Lys(Boc)-OH, is soluble in DCM.[7] The increased hydrophobicity conferred by the Fmoc, Boc, and particularly the additional isopropyl group in Fmoc-Lys(iPr,Boc)-OH, strongly suggests that it will exhibit good solubility in DCM. The molecule's significant non-polar surface area will interact favorably with the non-polar nature of DCM.

Quantitative Solubility Data: An Extrapolated and Experimental Overview

As no direct quantitative solubility data for Fmoc-Lys(iPr,Boc)-OH is currently published, the following table summarizes the available data for the parent compound, Fmoc-Lys(Boc)-OH, and provides a scientifically-grounded projection for Fmoc-Lys(iPr,Boc)-OH.

CompoundSolventReported Solubility (Qualitative)Reported Solubility (Quantitative)Projected Solubility for Fmoc-Lys(iPr,Boc)-OH
Fmoc-Lys(Boc)-OH DMFSoluble, Clearly Soluble[3][4][5][6]≥ 0.5 M[4][6]Expected to be ≥ 0.5 M
Fmoc-Lys(Boc)-OH DCMSoluble[7]No data availableExpected to be high; likely > 0.1 M

Note: The projection for Fmoc-Lys(iPr,Boc)-OH is an expert estimation based on structural analogy and established principles of organic chemistry. It is imperative for researchers to experimentally verify these values for their specific applications.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise and reliable data, the following is a detailed, self-validating protocol for determining the solubility of Fmoc-Lys(iPr,Boc)-OH in DMF and DCM. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (solid powder)

  • Anhydrous DMF (HPLC grade)

  • Anhydrous DCM (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of handling organic solvents

  • HPLC system with a UV detector (set to detect the Fmoc group, typically ~265 nm)

  • Reversed-phase C18 HPLC column

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Solvents (DMF & DCM) add_excess Add Excess Solute to Known Solvent Volume prep_sol->add_excess prep_std Prepare Stock Standard Solutions hplc_cal Generate HPLC Calibration Curve prep_std->hplc_cal equilibrate Equilibrate for 24h at Constant Temp add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Extract Supernatant centrifuge->supernatant filter_sample Filter Supernatant supernatant->filter_sample dilute Dilute for HPLC Analysis filter_sample->dilute hplc_run Run Diluted Sample on HPLC dilute->hplc_run quantify Quantify Concentration hplc_cal->quantify hplc_run->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Fmoc-Lys(iPr,Boc)-OH and dissolve it in a known volume of the chosen solvent (DMF or DCM) to create a stock solution of a high, known concentration (e.g., 10 mg/mL).

    • Perform a series of serial dilutions of the stock solution to create a set of calibration standards (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL).

  • Generation of HPLC Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area corresponding to the Fmoc-Lys(iPr,Boc)-OH peak.

    • Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the solvent (e.g., 1.0 mL of DMF or DCM).

    • Add an excess amount of Fmoc-Lys(iPr,Boc)-OH to each vial. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Separation and Sample Preparation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis and Calculation:

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the quantitative solubility of Fmoc-Lys(iPr,Boc)-OH in that solvent at the specified temperature.

Conclusion and Best Practices

For researchers and drug development professionals requiring precise solubility data for process optimization, reaction stoichiometry, and formulation development, experimental determination is paramount. The protocol provided in this guide offers a robust and reliable method for generating this critical data. By combining theoretical understanding with rigorous experimental validation, scientists can confidently and effectively utilize this specialized amino acid derivative in their most demanding peptide synthesis applications.

References

  • ChemPep Inc. (n.d.). Fmoc-Lys(Boc)-OH.
  • ChemicalBook. (2023, March 13). Fmoc-Lys(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Boc)-OH Novabiochem.
  • P3 BioSystems. (n.d.). Fmoc-Lys(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH Novabiochem.
  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Agilent Technologies. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(iPr,Boc)-OH Novabiochem.
  • Phelan, J. P., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1187-1191. Retrieved from [Link]

  • Aurelio, L., & Hughes, A. B. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Foundational

An In-Depth Technical Guide to the Long-Term Storage and Stability of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

Introduction In the landscape of modern therapeutic peptide development and complex peptide synthesis, the integrity of amino acid building blocks is paramount. N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, hereafter referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern therapeutic peptide development and complex peptide synthesis, the integrity of amino acid building blocks is paramount. N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, hereafter referred to as Fmoc-Lys(iPr,Boc)-OH, is a highly specialized and critical derivative of L-lysine. Its unique dual-protection scheme on the epsilon-amino group, combining both a temporary isopropyl group and a stable tert-butyloxycarbonyl (Boc) group, offers distinct advantages in solid-phase peptide synthesis (SPPS). This derivative is notably utilized in the synthesis of significant pharmaceutical compounds, including the GnRH antagonist Degarelix.

The stability of Fmoc-Lys(iPr,Boc)-OH is not merely an issue of shelf-life but is directly correlated with the purity, yield, and biological activity of the final peptide product. The presence of degradants or impurities originating from the building block can introduce truncated or modified sequences that are difficult to separate and can compromise the therapeutic efficacy and safety of the drug product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the long-term storage and stability of Fmoc-Lys(iPr,Boc)-OH. We will delve into the physicochemical properties of the molecule, establish evidence-based storage protocols, explore potential degradation pathways, and detail the analytical methodologies required to ensure its continued integrity.

Physicochemical Profile of Fmoc-Lys(iPr,Boc)-OH

A foundational understanding of the molecule's properties is essential for developing appropriate handling and storage strategies. The structure incorporates three critical components: the L-lysine backbone, the α-amino fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the N-ε-protected amino group. The orthogonality of the Fmoc (base-labile) and Boc (acid-labile) groups is a cornerstone of its utility in Fmoc-based SPPS.[1][2]

PropertyValueSource(s)
Synonyms Fmoc-Lys(iPr,Boc)-OH, N-Fmoc-N'-Boc-N'-isopropyl-L-lysine[3]
CAS Number 201003-48-7[3][4][5][6]
Molecular Formula C₂₉H₃₈N₂O₆[3][5][6]
Molecular Weight 510.62 g/mol [3][5][6]
Appearance White to off-white powder[6]
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[6]

Optimal Long-Term Storage Conditions

The preservation of Fmoc-Lys(iPr,Boc)-OH hinges on the stringent control of four environmental factors: temperature, moisture, light, and atmosphere. Negligence in any of these areas can initiate degradation cascades that compromise the material's purity.

  • Temperature: While stable for short durations at ambient temperature, such as during shipping, long-term stability requires refrigeration.[7][8] The recommended long-term storage temperature is between 2°C and 8°C .[9] Some suppliers suggest even colder temperatures of ≤ -4°C for maximal preservation.[6] Repeated freeze-thaw cycles should be avoided.[7]

  • Moisture (Humidity): Protected amino acids, like peptides, are often hygroscopic.[10] Absorbed moisture can lead to hydrolysis of the protecting groups and reduce the overall purity. It is imperative to store the compound in a tightly sealed container.[7] Crucial Handling Step: Before opening, the container must be allowed to equilibrate to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder, a common and often overlooked source of contamination.[7][10]

  • Light: The fluorenyl moiety of the Fmoc group is photosensitive.[7] Exposure to direct light, particularly UV wavelengths, can induce photochemical degradation. Therefore, the compound should be stored in an amber glass vial or otherwise protected from light.[9]

  • Atmosphere: For ultimate long-term stability, particularly after the container has been opened, the headspace should be purged with an inert gas such as dry nitrogen or argon before resealing.[7] This displaces both moisture and oxygen, mitigating the risks of hydrolysis and oxidation.

Diagram 1: The Four Pillars of Stability for Fmoc-Lys(iPr,Boc)-OH Compound Fmoc-Lys(iPr,Boc)-OH (Solid Powder) Temp Temperature (2°C to 8°C) Compound->Temp Prevents Thermal Degradation Moisture Moisture (<30% RH, Desiccate) Compound->Moisture Prevents Hydrolysis Light Light (Store in Dark/Amber Vial) Compound->Light Prevents Photolytic Cleavage Atmosphere Atmosphere (Inert Gas Purge) Compound->Atmosphere Prevents Oxidation & Hydrolysis

Caption: Core environmental factors for ensuring long-term stability.

Chemical Stability and Potential Degradation Pathways

Fmoc-Lys(iPr,Boc)-OH is a robust molecule, but it is susceptible to degradation under suboptimal conditions. Understanding these pathways is key to troubleshooting purity issues in peptide synthesis.

  • Hydrolytic Cleavage: This is the most common degradation route.

    • Acid-Mediated: Trace acidic impurities can slowly cleave the acid-labile Boc group, exposing the ε-amino group.

    • Base-Mediated: Exposure to basic conditions (e.g., impure solvents containing amines) can cause premature cleavage of the N-α-Fmoc group.[11]

  • Oxidative Degradation: Although the lysine side chain is relatively stable, the Fmoc group can be susceptible to strong oxidizing agents.[12][13] This is primarily a concern of incompatibility with other reagents rather than atmospheric oxidation.

  • Photodegradation: UV light can excite the fluorene ring system, potentially leading to the formation of radical species or other photoproducts, compromising the integrity of the Fmoc group.

Diagram 2: Potential Degradation Pathways Parent Fmoc-Lys(iPr,Boc)-OH (High Purity) Deboc Fmoc-Lys(iPr)-OH (Boc Loss) Parent->Deboc Defmoc H-Lys(iPr,Boc)-OH (Fmoc Loss) Parent->Defmoc Photo Photodegradation Products Parent->Photo Oxidized Oxidized Species Parent->Oxidized Moisture Moisture / H₂O Moisture->Deboc Hydrolysis Light UV Light Light->Photo Base Trace Base (e.g., Amines) Base->Defmoc β-Elimination Oxidants Strong Oxidants Oxidants->Oxidized

Caption: Major routes of chemical degradation for Fmoc-Lys(iPr,Boc)-OH.

Analytical Protocols for Stability and Purity Assessment

A robust quality control program is essential for verifying the integrity of Fmoc-Lys(iPr,Boc)-OH before its use in synthesis, especially after long-term storage. A multi-pronged analytical approach is recommended.[14][15]

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is the standard method for quantifying the purity of the main component and detecting related impurities.[16][17]

  • Sample Preparation: Accurately weigh ~1 mg of Fmoc-Lys(iPr,Boc)-OH and dissolve in 1 mL of a 1:1 (v/v) mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Chromatographic System: A standard HPLC or UHPLC system with a UV detector is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-28 min: 95% B

    • 28-30 min: 95% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for Fmoc group) and 214 nm (for general peptide bonds/impurities).

  • Data Analysis: Integrate all peaks. Purity is expressed as the peak area of the main component divided by the total peak area of all components.

Experimental Protocol 2: Water Content by Karl Fischer Titration

This method accurately quantifies the water content, which is a critical stability parameter.[15][17]

  • Instrument: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Use commercially available anhydrous methanol and Karl Fischer reagents suitable for aldehydes and ketones.

  • Procedure:

    • Standardize the instrument according to the manufacturer's protocol using a certified water standard.

    • Accurately weigh approximately 20-30 mg of the Fmoc-Lys(iPr,Boc)-OH powder directly into the titration vessel.

    • Initiate the titration. The instrument will automatically determine the amount of water present.

    • Express the result as a weight percentage (w/w).

Diagram 3: Analytical Workflow for Quality Control Sample Fmoc-Lys(iPr,Boc)-OH (Long-Term Storage Sample) HPLC Protocol 1: RP-HPLC-UV Sample->HPLC KF Protocol 2: Karl Fischer Titration Sample->KF MS Identity Check: LC-MS Sample->MS Purity Purity (%) & Impurity Profile HPLC->Purity Water Water Content (w/w %) KF->Water Mass Molecular Weight Confirmation MS->Mass Decision Pass / Fail Acceptance Criteria Purity->Decision Water->Decision Mass->Decision

Caption: A systematic workflow for the analytical validation of stored material.

Summary of Best Practices

To ensure the long-term integrity and successful application of Fmoc-Lys(iPr,Boc)-OH in research and development, the following best practices should be rigorously adopted.

ParameterRecommendationRationale
Storage Temperature 2°C to 8°C, tightly sealed.Minimizes thermal degradation and kinetic rates of hydrolysis.[7]
Moisture Control Store in a desiccated environment. Equilibrate to RT in a desiccator before opening.Prevents water absorption and subsequent hydrolysis.[7][10]
Light Protection Use amber vials or store in a dark location.Avoids photodegradation of the light-sensitive Fmoc group.[7][9]
Atmosphere Control Purge container with inert gas (N₂/Ar) after use.Displaces oxygen and moisture, preventing oxidation and hydrolysis.[7]
Purity Verification Perform HPLC analysis on new lots and periodically on stored material.Confirms purity against specifications and detects onset of degradation.[17]
Water Content Measure via Karl Fischer titration, especially if stored for extended periods.Quantifies a key reactant in hydrolytic degradation pathways.[15][17]
Solvent Quality Use high-purity, amine-free solvents (e.g., DMF) for dissolution.Prevents premature deprotection of the Fmoc group by basic impurities.[11]

By adhering to these guidelines, researchers and drug development professionals can be confident in the quality and stability of their Fmoc-Lys(iPr,Boc)-OH building blocks, ensuring the reproducibility of their synthetic processes and the integrity of their final peptide products.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Retrieved from [Link]

  • G-C. Wu, et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. Retrieved from [Link]

  • AAPPTEC. (n.d.). Fmoc-Lys(Ipr,Boc)-OH [201003-48-7]. AAPPTEC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Aapptec Peptides. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Fmoc-Lys(Boc)-OH ≥98.0% (HPLC). MilliporeSigma. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. AAPPTec. Retrieved from [Link]

  • Reddit. (2021, September 4). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Agilent. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7875-7885. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7875-7885. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Carl ROTH. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Reaction Mechanism of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine During Fmoc Deprotection

For Researchers, Scientists, and Drug Development Professionals Executive Summary The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its bas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. This guide provides an in-depth analysis of the Fmoc deprotection mechanism as it applies to a specifically modified lysine derivative: N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine. We will explore the canonical reaction pathway, evaluate the influence of the unique N-ε-isopropyl and N-ε-t-Boc modifications, discuss potential side reactions, and provide a validated experimental protocol for monitoring and executing the deprotection.

The Central Role of Orthogonal Protection in SPPS

In SPPS, peptide chains are assembled in a stepwise manner on a solid support. To ensure sequence fidelity, the reactive functional groups of the amino acid monomers must be temporarily masked. An ideal protection scheme is "orthogonal," meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others[1]. The Fmoc/tBu strategy is the most prevalent example of this principle:

  • N-α-Amine Protection: The Fmoc group is used for temporary protection of the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is selectively removed by a base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1][2].

  • Side-Chain Protection: Acid-labile groups, most commonly the tert-butyl (tBu) group and its derivatives (e.g., Boc, OtBu, Trt), are used for "permanent" protection of reactive amino acid side chains. These groups remain intact during the base-mediated Fmoc deprotection cycles and are only removed at the final step of synthesis using a strong acid, such as trifluoroacetic acid (TFA)[3][4][5].

The subject of this guide, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, is a uniquely substituted building block designed for specialized applications in peptide chemistry. Understanding its behavior during the critical Fmoc deprotection step is paramount for its successful incorporation into a peptide sequence.

Unraveling the Core Reaction Mechanism

The removal of the Fmoc group is a classic example of a base-induced β-elimination (E1cB) reaction.[2][6] The mechanism proceeds through two primary steps, facilitated by a secondary amine like piperidine.

Step 1: Proton Abstraction

The reaction is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. The pKa of this proton is approximately 22.6, making it susceptible to deprotonation by moderately strong bases like piperidine (pKa of conjugate acid ~11.1)[7]. This deprotonation is the rate-determining step of the reaction.[6]

Step 2: β-Elimination and Dibenzofulvene Formation

The resulting carbanion is stabilized by the aromatic fluorenyl system. This intermediate is unstable and rapidly undergoes elimination. The electron pair from the carbanion shifts to form a double bond, leading to the cleavage of the C-O bond and the release of carbon dioxide and the free N-α-amine of the lysine residue. This process generates a highly reactive electrophile known as dibenzofulvene (DBF).

Step 3: Scavenging of Dibenzofulvene

Piperidine serves a dual role in this reaction. Beyond acting as the base, it also functions as a nucleophilic scavenger for the liberated DBF. The excess piperidine in the reaction mixture rapidly traps the electrophilic DBF to form a stable, UV-active adduct (DBF-piperidine). This scavenging step is crucial as it prevents the highly reactive DBF from undergoing side reactions, such as Michael addition with the newly deprotected N-α-amine of the peptide chain, which would result in chain termination.[2][8]

The overall mechanism is depicted below:

Fmoc_Deprotection cluster_start Initial State cluster_intermediate Reaction Intermediates cluster_end Final Products Lys_Fmoc N-α-Fmoc-Lysine-Resin Carbanion Fluorenyl Carbanion Lys_Fmoc->Carbanion 1. Proton Abstraction (Piperidine) Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF 2. β-Elimination Lys_Free Free N-α-Amine-Lysine-Resin Carbanion->Lys_Free 2. β-Elimination DBF->DBF_Adduct 3. Scavenging (Piperidine)

Figure 1: Logical workflow of Fmoc deprotection.

Analysis of the N-ε-Substituted Lysine Side Chain

The core Fmoc deprotection mechanism remains unchanged for N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine. However, the unique substitution on the ε-amino group warrants a detailed stability analysis under standard deprotection conditions.

Lysine_Derivative Structure of the Lysine Derivative cluster_groups Lys N_alpha N_alpha Lys->N_alpha α-N C_alpha C_alpha Lys->C_alpha α-C Fmoc Fmoc (Base-Labile) N_alpha->Fmoc Fmoc C_beta C_beta C_alpha->C_beta β C_gamma C_gamma C_beta->C_gamma γ C_delta C_delta C_gamma->C_delta δ N_epsilon N_epsilon C_delta->N_epsilon ε-N Isopropyl Isopropyl (Stable) N_epsilon->Isopropyl Isopropyl tBoc t-Boc (Acid-Labile) N_epsilon->tBoc t-Boc

Figure 2: Schematic of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine.

Stability of the N-ε-t-Boc Group

The tert-butyloxycarbonyl (Boc) group is renowned for its stability under the basic conditions used for Fmoc removal.[9][10] Cleavage of the Boc group requires strong acidic conditions to protonate the carbonyl oxygen, which facilitates the formation of a stable tert-butyl carbocation.[9][11] The basic environment of the piperidine/DMF solution does not provide a pathway for this mechanism. The lone pair of electrons on the nitrogen atom resonates with the carbonyl group, reducing its electrophilicity, and the bulky tert-butyl group provides significant steric hindrance against nucleophilic attack.[9] Therefore, the N-ε-t-Boc group is expected to remain fully intact during Fmoc deprotection.

Stability of the N-ε-Isopropyl Group

The N-isopropyl group is a simple alkyl substituent. N-alkyl bonds are highly stable and are not susceptible to cleavage by the mild basic conditions of Fmoc deprotection or the strong acidic conditions of final cleavage. This group will remain on the lysine side chain throughout the synthesis. The presence of bulky alkyl groups on a side-chain nitrogen has been shown to influence peptide conformation, potentially stabilizing certain secondary structures.[12][13]

Potential Steric Hindrance Effects

A key consideration is whether the combined bulk of the isopropyl and t-Boc groups on the ε-nitrogen could sterically hinder the approach of piperidine to the N-α-Fmoc group. While the lysine side chain is flexible, significant steric bulk near the peptide backbone can, in some cases, slow down deprotection kinetics.[8][14] For sterically hindered amino acids, it may be necessary to extend deprotection times or employ stronger base systems to ensure complete Fmoc removal.[14]

Potential Side Reactions and Mitigation Strategies

While the Fmoc deprotection is generally a high-yielding reaction, several side reactions can occur, particularly in "difficult" sequences or under non-optimized conditions.

Side Reaction Description Mitigation Strategy
Incomplete Deprotection Failure to completely remove the Fmoc group from all peptide chains. This leads to deletion sequences in the final product as the subsequent amino acid cannot be coupled.[15][16]Extend deprotection time; use a stronger base cocktail (e.g., DBU/piperidine); increase temperature; use solvents like NMP to disrupt aggregation.[14][16]
Aspartimide Formation For sequences containing an Asp residue, the side-chain carboxyl can attack the backbone amide bond under basic conditions, forming a cyclic imide. This can lead to chain cleavage or rearrangement to a β-peptide.[16][17][18]Add HOBt to the deprotection solution; use piperazine instead of piperidine; for very sensitive sequences, use backbone protection (e.g., Hmb).[17][18]
Diketopiperazine Formation At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Proline in the second position.[16]Use 2-chlorotrityl chloride resin for the first two residues; couple the third amino acid immediately after deprotection of the second.
Racemization Base-mediated racemization can occur, especially at the C-terminal cysteine residue.[17][18]Use piperazine-based deprotection reagents which have been shown to cause less racemization.[17][18]

Experimental Protocol: Fmoc Deprotection and Monitoring

A self-validating protocol incorporates a method to confirm the reaction's completion. The most common method is the quantitative analysis of the DBF-piperidine adduct by UV-Vis spectrophotometry.[15][19][20]

Materials and Reagents
  • Peptide-resin with N-terminal N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

  • Deprotection Solution: 20% (v/v) Piperidine in high-purity DMF

  • Washing Solvent: High-purity DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Deprotection Workflow

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Treat with 20% Piperidine/DMF (e.g., 3 minutes) swell->deprotect1 collect1 3. Collect Filtrate (Fraction 1) deprotect1->collect1 deprotect2 4. Treat with 20% Piperidine/DMF (e.g., 10 minutes) collect1->deprotect2 collect2 5. Collect Filtrate (Fraction 2) deprotect2->collect2 wash 6. Wash Resin with DMF (5-6 times) collect2->wash uv_analysis 7. Analyze Fractions 1 & 2 by UV-Vis at 301 nm wash->uv_analysis kaiser_test 8. Perform Kaiser Test on Resin Beads wash->kaiser_test end End: Deprotected Peptide-Resin uv_analysis->end kaiser_test->end

Figure 3: Experimental workflow for Fmoc deprotection and validation.

Step-by-Step Methodology
  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in the reaction vessel.

  • First Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes. Drain the solution and collect the filtrate.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-20 minutes. Drain and collect this second filtrate. The two-step treatment ensures complete deprotection, especially for sterically hindered residues.[2]

  • Washing: Wash the resin thoroughly with DMF (5-6 cycles) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Quantitative UV Monitoring:

    • Dilute known volumes of the collected filtrates in a suitable solvent (e.g., ethanol).

    • Measure the absorbance at ~301 nm, which is the characteristic maximum for the DBF-piperidine adduct.[15][20]

    • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800-8100 L·mol⁻¹·cm⁻¹.[15]

    • The amount of Fmoc removed should correspond to the initial loading of the resin. A significantly lower value in the second fraction compared to the first indicates a completed reaction.

  • Qualitative Confirmation (Kaiser Test):

    • Take a small sample of the washed resin beads.

    • Perform the ninhydrin (Kaiser) test. A positive result (a deep blue color) confirms the presence of the free primary N-α-amine, indicating successful Fmoc removal.

Conclusion

The deprotection of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine follows the established E1cB mechanism, driven by a piperidine base. The N-ε protecting groups, t-Boc and isopropyl, are stable under these conditions and should not interfere with the reaction, although the potential for increased steric hindrance may necessitate slightly longer reaction times. A robust, two-step deprotection protocol coupled with quantitative UV monitoring of the dibenzofulvene-piperidine adduct provides a self-validating system to ensure complete deprotection, which is critical for preventing the formation of deletion sequences and ensuring the synthesis of a high-quality final peptide product.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. National Center for Biotechnology Information. [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Europe PMC. [Link]

  • A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances. [Link]

  • 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. Google.
  • Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... ResearchGate. [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC. National Center for Biotechnology Information. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec. [Link]

  • Technical Support Information Bulletin 1208. AAPPTEC. [Link]

  • Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Methods for Removing the Fmoc Group. Google Books.
  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. [Link]

  • Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

Sources

Foundational

An In-Depth Technical Guide to N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

Note on Nomenclature: The requested string "N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine" contains typographical artifacts (where "|A" represents the Greek letters alpha and epsilon). The correct, chemically valid nomen...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: The requested string "N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine" contains typographical artifacts (where "|A" represents the Greek letters alpha and epsilon). The correct, chemically valid nomenclature is N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine , commonly abbreviated as Fmoc-Lys(iPr,Boc)-OH.

Executive Summary

Fmoc-Lys(iPr,Boc)-OH is a highly specialized, orthogonally protected amino acid derivative used extensively in Solid-Phase Peptide Synthesis (SPPS). It is a critical building block for synthesizing advanced therapeutic peptides, most notably the GnRH antagonist Degarelix and the LHRH antagonist Antide. This whitepaper details the chemical properties, mechanistic rationale, and field-proven protocols for handling and incorporating this sterically hindered residue.

Chemical Identity & Physical Properties

Understanding the base metrics of Fmoc-Lys(iPr,Boc)-OH is essential for accurate molarity calculations and analytical validation.

Table 1: Chemical Identity & Properties

PropertySpecification
Chemical Name N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine
Common Synonym Fmoc-Lys(iPr,Boc)-OH
CAS Registry Number 201003-48-7
Molecular Formula C₂₉H₃₈N₂O₆[1]
Molecular Weight 510.62 g/mol
Appearance White to off-white powder[2]

Material Safety Data Sheet (MSDS) Summary

Proper storage and handling are required to maintain the integrity of the base-labile Fmoc group and the acid-labile Boc group.

Table 2: MSDS & Handling Guidelines

Hazard / Handling CategorySpecification
Storage Temperature 4°C (Refrigerated)[1]
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 1 (Slightly hazardous to water)
Handling Precautions Avoid dust formation; use in a well-ventilated area.
Personal Protective Equipment Nitrile gloves, safety goggles, standard laboratory coat.

Structural Rationale: The "Why" Behind the Modifications

In rational drug design, every functional group serves a distinct mechanistic purpose. The modifications on this lysine derivative are engineered for both synthetic feasibility and biological efficacy:

  • N-ε-Isopropyl Group (Biological Efficacy): N-alkylation of the lysine side chain introduces steric bulk and removes a hydrogen bond donor. This modification significantly enhances the resulting peptide's resistance to proteolytic degradation, thereby increasing serum half-life[3]. Furthermore, it restricts conformational flexibility, which is often crucial for high-affinity receptor binding in antagonists like Degarelix.

  • N-ε-t-Boc Protection (Synthetic Feasibility): Because the epsilon amine is a secondary amine (due to the isopropyl group), it remains highly nucleophilic. The tert-butyloxycarbonyl (Boc) group is required to temporarily mask this amine during SPPS, preventing unwanted branching or cross-reactivity during chain elongation.

  • N-α-Fmoc Protection (Orthogonality): The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for the selective deprotection of the alpha amine during each cycle of SPPS, leaving the acid-labile Boc group completely intact until the final cleavage step.

Experimental Methodology: Fmoc-SPPS Protocol

Coupling a sterically hindered amino acid requires optimized conditions. Standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions due to the bulkiness of the protected epsilon amine.

Protocol: Solid-Phase Coupling of Fmoc-Lys(iPr,Boc)-OH

  • Step 1: Resin Swelling. Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of the reactive sites.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Step 3: Pre-Activation (Crucial Step). In a separate vial, dissolve 4.0 equivalents of Fmoc-Lys(iPr,Boc)-OH and 3.9 equivalents of HATU (a highly efficient coupling reagent) in anhydrous DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to generate the highly reactive OAt active ester. Causality Note: HATU is chosen specifically to overcome the steric hindrance imposed by the isopropyl and Boc groups.

  • Step 4: Coupling. Transfer the activated amino acid solution to the resin. Agitate at room temperature for 90–120 minutes. For highly dense sequences, a double-coupling strategy is strongly recommended.

  • Step 5: Self-Validating Verification. Drain the reaction mixture and wash the resin with DMF (5x) and Dichloromethane (DCM) (3x). Perform a Kaiser test. A negative (yellow) result validates the complete absence of free primary amines, confirming successful coupling.

  • Step 6: Global Cleavage. Post-synthesis, cleave the peptide from the resin and simultaneously remove the epsilon-Boc protecting group using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

Orthogonal Deprotection & Cleavage Pathway

The following diagram illustrates the logical flow of the orthogonal protection strategy, highlighting how the Fmoc and Boc groups are removed under completely different chemical conditions.

G N1 Fmoc-Lys(iPr,Boc)-OH (Protected Building Block) N2 20% Piperidine in DMF (Fmoc Deprotection) N1->N2 Step 1 N3 Exposed α-Amine (Peptide Chain Elongation) N2->N3 Step 2 N4 TFA / TIS / H2O (Global Cleavage & Boc Removal) N3->N4 Step 3 (Post-Synthesis) N5 Free N-ε-isopropyl Lysine (Final Therapeutic Peptide) N4->N5 Step 4

Orthogonal deprotection workflow for Fmoc-Lys(iPr,Boc)-OH during solid-phase peptide synthesis.

Analytical Validation

Following cleavage and ether precipitation, the crude peptide must be validated.

  • HPLC: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA) to assess purity.

  • LC-MS: Confirm the successful incorporation of the N-ε-isopropyl lysine residue. The mass shift corresponding to the fully deprotected Lys(iPr) residue incorporated into the peptide backbone is approximately 170.25 Da (accounting for the loss of water during peptide bond formation).

Sources

Exploratory

The Strategic Role of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine in the Synthesis of Complex Modified Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis, particularly in the development of therapeutic peptides with enhanced properties, the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, particularly in the development of therapeutic peptides with enhanced properties, the precise control over reactive side chains is paramount. The choice of protecting groups for trifunctional amino acids like lysine can dictate the success of a synthetic strategy, influencing yield, purity, and the feasibility of introducing specific modifications. This guide provides a comprehensive technical overview of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its unique dual side-chain protection, its strategic application in the synthesis of complex peptides, and detailed protocols for its use.

The Rationale for Dual Side-Chain Protection: A Deeper Look at N-ε-isopropyl-N-ε-t-Boc-L-lysine

The ε-amino group of lysine is a highly nucleophilic and reactive moiety. In standard Fmoc-based SPPS, this group is typically protected with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group[1][2][3]. This orthogonal protection scheme, where the N-α-Fmoc group is removed by a base (e.g., piperidine) and the side-chain Boc group is removed by an acid (e.g., trifluoroacetic acid), is a cornerstone of modern peptide synthesis[4][5][6].

The introduction of an additional N-isopropyl group on the ε-nitrogen, creating the N-ε-isopropyl-N-ε-t-Boc moiety, offers a more nuanced level of control, likely rooted in steric and electronic effects. While the definitive developmental rationale for this specific combination is not extensively detailed in publicly available literature, we can infer its advantages based on established principles of organic chemistry and peptide synthesis.

The bulky isopropyl and tert-butyl groups collectively increase the steric hindrance around the ε-nitrogen atom. This enhanced steric bulk can serve several purposes:

  • Enhanced Stability: The increased steric hindrance can provide additional protection against premature deprotection or unwanted side reactions at the ε-amino group during the repetitive cycles of Fmoc deprotection and coupling in SPPS.

  • Modulation of Reactivity: The presence of the electron-donating isopropyl group can subtly alter the electronic environment of the ε-nitrogen, potentially influencing its residual nucleophilicity and the stability of the Boc protecting group.

  • Conformational Constraints: The bulky side-chain protection may impose specific conformational constraints on the lysine residue, which could be beneficial in the synthesis of peptides with desired secondary structures.

It is plausible that the isopropyl group is intended as a permanent modification for certain therapeutic applications, where N-alkylation of lysine is desired to enhance biological activity or metabolic stability. In such cases, the Boc group serves as an orthogonal handle for further on-resin modifications, if needed.

Physicochemical Properties and Handling

N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is typically a white to off-white powder with good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

PropertyValue
Molecular Formula C₂₉H₃₈N₂O₆
Molecular Weight 510.62 g/mol
Appearance White to off-white powder
Storage 2-8°C, desiccated

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The primary application of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is in Fmoc-based SPPS. The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1 Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 2 Coupling Coupling of Fmoc-Lys(iPr,Boc)-OH Washing_1->Coupling 3 Washing_2 Washing (DMF) Coupling->Washing_2 4 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat 5

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocol: Incorporation of Fmoc-Lys(iPr,Boc)-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.

    • Add an activator base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for the next amino acid in the peptide sequence.

Orthogonal Deprotection Strategies and the Synthesis of Modified Peptides

The true utility of a di-protected lysine derivative lies in the potential for selective deprotection of one of the side-chain protecting groups, allowing for on-resin modifications such as branching or labeling.

Selective Removal of the Boc Group

The Boc group is acid-labile and can be selectively removed on-resin using dilute solutions of trifluoroacetic acid (TFA), while the Fmoc group and the peptide-resin linkage (for acid-labile resins) remain intact.

Boc_Deprotection Start Peptide-Resin-...-Lys(iPr,Boc)-... N-ε-(isopropyl, Boc) protected TFA_DCM Treat with dilute TFA in DCM (e.g., 10-20% TFA) Start->TFA_DCM Intermediate Peptide-Resin-...-Lys(iPr)-... N-ε-isopropyl protected TFA_DCM->Intermediate Modification On-resin modification of the free ε-amino group Intermediate->Modification Final_Product Peptide-Resin-...-Lys(iPr, Modified)-... Modified Peptide Modification->Final_Product

Figure 2: Workflow for selective on-resin Boc deprotection and subsequent modification.

Experimental Protocol: Selective On-Resin Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% DIPEA in DMF, and finally with DMF to prepare for the subsequent reaction.

  • On-Resin Modification: The now-free ε-amino group can be acylated, alkylated, or conjugated with a variety of molecules, such as fluorescent dyes, biotin, or another peptide chain to create a branched peptide.

Considerations for the Isopropyl Group

The N-isopropyl group is generally stable to the conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and TFA for Boc deprotection and final cleavage. Its removal typically requires harsher conditions that are not compatible with standard SPPS. Therefore, in most applications, the isopropyl group is considered a permanent modification of the lysine side chain.

Case Study: Synthesis of Degarelix

A prominent example of the application of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is in the synthesis of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer[7]. The structure of Degarelix contains an N-ε-isopropyl-L-lysine residue at position 8.

The synthesis of Degarelix is a complex, multi-step process that is often carried out using Fmoc-based SPPS. In this synthesis, Fmoc-Lys(iPr,Boc)-OH is used to introduce the modified lysine residue. The Boc group protects the ε-amino group during the subsequent coupling steps, and is then removed during the final TFA-mediated cleavage of the peptide from the resin, leaving the desired N-ε-isopropyl-lysine in the final peptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric bulk of the di-protected lysine side chain, coupling reactions may be slower than with standard amino acids. It is crucial to monitor coupling reactions closely (e.g., with a Kaiser test) and perform a double coupling if necessary.

  • Aggregation: Peptides containing bulky, hydrophobic protecting groups can be prone to aggregation during synthesis. Using solvents like NMP or incorporating a small percentage of DMSO can help to disrupt secondary structures and improve reaction kinetics.

  • Premature Deprotection: While the N-ε-isopropyl-N-ε-t-Boc group is designed for stability, prolonged or repeated exposure to acidic conditions during synthesis (if other acid-labile groups are manipulated) could potentially lead to some loss of the Boc group. Careful planning of the orthogonal protection strategy is essential.

Conclusion

N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is a highly specialized building block that provides an advanced level of control in the synthesis of modified peptides. The dual protection of the lysine side chain, with a permanent isopropyl group and an orthogonally removable Boc group, allows for the introduction of N-alkylated lysine residues while retaining the option for further on-resin modifications. While the specific developmental rationale for this combination is not widely documented, its utility is evident from its application in the synthesis of complex therapeutic peptides like Degarelix. By understanding the principles of orthogonal protection and employing optimized SPPS protocols, researchers can leverage this unique reagent to create novel and complex peptide structures for a wide range of applications in drug discovery and development.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry.
  • U.S. Patent No. US8828938B2. (2014). Method for the manufacture of degarelix.
  • U.S. Patent No. US11168114B2. (2021).
  • Vágner, J., et al. (2009). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • Wadhwani, P., et al. (2025). Synthesis of cyclic peptides as bioconjugation platforms.
  • Wang, X., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1089. [Link]

  • White, P., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Nature Protocols, 9(8), 1802–1814. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 26(1), e3231. [Link]

  • G. Jiang et al. (2001). J. Med. Chem. 44, 453-467
  • Klotz, L., et al. (2008).
  • Samant, M. P., et al. (2005). Bioorg Med. Chem. Lett. 15, 2894-2897.
  • Steinberg, M. (2009). Clin. Ther. 31, 2312-2331.
  • Zhang, L., et al. (2019). Overcoming chemical challenges in the solid-phase synthesis of high-purity GnRH antagonist Degarelix. Part 2. Organic Process Research & Development, 23(11), 2468–2475.

Sources

Protocols & Analytical Methods

Method

Application Note: TFA Cleavage Conditions for Peptides Containing N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine

Introduction & Chemical Context The incorporation of modified amino acids is a cornerstone of modern peptide drug development. Specifically, the building block N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine (CAS: 201003-48-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of modified amino acids is a cornerstone of modern peptide drug development. Specifically, the building block N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine (CAS: 201003-48-7) is utilized to introduce an N-ε-isopropyl-lysine (ILys) residue during Solid-Phase Peptide Synthesis (SPPS)[1]. This modification is highly valued for its ability to modulate ion-pairing interactions and drastically reduce the histamine-releasing properties of therapeutic peptides, a strategy famously employed in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists such as Degarelix and Antide[1][2].

However, the presence of the isopropyl group on the epsilon amine creates a unique chemical microenvironment. When protected by a tert-butyloxycarbonyl (Boc) group, the resulting tertiary carbamate is highly sterically hindered. This Application Note details the optimized Trifluoroacetic Acid (TFA) cleavage conditions required to ensure complete deprotection and recovery of ILys-containing peptides, explaining the mechanistic causality behind each protocol step.

Mechanistic Insights: The Challenge of N-Alkyl Boc Cleavage

Standard Boc deprotection during global TFA cleavage proceeds via an acid-catalyzed SN​1 -like mechanism, resulting in the release of carbon dioxide and a highly reactive tert-butyl cation.

The Steric vs. Electronic Dichotomy:

  • Electronic Stabilization: The isopropyl group is electron-donating via inductive effects. Post-cleavage, it stabilizes the secondary amine, which theoretically makes the leaving group departure slightly more favorable.

  • Steric Hindrance (The Dominant Factor): The bulky isopropyl moiety physically shields the carbamate oxygen from protonation by TFA and restricts the conformational approach of carbocation scavengers.

Causality of Experimental Choices: Because of this steric shielding, standard 1-hour TFA cleavage protocols often result in incomplete Boc removal . To counteract this, the cleavage duration must be extended (typically to 2.5–3 hours). Furthermore, the choice of scavenger is critical. Triisopropylsilane (TIS) is selected over bulkier or less reactive scavengers because its hydride-donating mechanism is highly efficient at quenching the tert-butyl cation before it can re-alkylate the peptide backbone or susceptible side chains (e.g., Trp, Tyr, Met).

Mandatory Visualizations: Workflows and Logic

G A Resin-Bound Peptide (Fmoc-Lys(iPr,Boc)-OH incorporated) B TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) A->B C Acidolysis (2.5 - 3 hours) t-Butyl Cation Generation B->C D Cation Quenching by TIS Preventing Re-alkylation C->D E Cold Ether Precipitation & Centrifugation D->E F LC-MS Validation (Target Mass Confirmation) E->F

Caption: Workflow and mechanistic sequence for the TFA-mediated cleavage of Fmoc-Lys(iPr,Boc)-OH.

Troubleshooting Start LC-MS Analysis of Crude Peptide Check Is Target Mass + 100 Da Present? Start->Check Yes Incomplete Boc Deprotection (Steric Hindrance) Check->Yes Yes No Complete Deprotection Check->No No Action Extend Cleavage Time by 1h or Re-treat with 95% TFA Yes->Action

Caption: Self-validating troubleshooting logic for identifying incomplete N-alkyl Boc deprotection.

Data Presentation: Cleavage Cocktail Selection

The selection of the cleavage cocktail depends on the overall peptide sequence. Below is a comparative matrix of standard cocktails and their efficacy for N-ε-isopropyl-Boc deprotection.

Cocktail NameComposition (v/v)Primary Use CaseEfficacy for Lys(iPr,Boc)Reaction Time
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OSequences without Cys or Met.Optimal. High TFA concentration drives hindered cleavage.2.5 – 3.0 hours
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTSequences with multiple Cys, Met, Trp, Tyr.Moderate. Lower TFA % may require longer cleavage times.3.0 – 4.0 hours
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISSequences with Trp/Tyr but no Cys.Good. Phenol assists in protecting aromatic rings.2.5 – 3.0 hours

Experimental Protocol: Optimized Cleavage Methodology

This protocol is designed as a self-validating system . By carefully controlling the dielectric environment and utilizing specific scavengers, we ensure that the thermodynamic drive favors complete deprotection.

Materials Required:
  • Trifluoroacetic Acid (TFA) – Peptide synthesis grade (≥99% purity).

  • Triisopropylsilane (TIS) – Scavenger.

  • Ultrapure Water (Milli-Q or equivalent).

  • Ice-cold Diethyl Ether (chilled to -20°C).

Step-by-Step Procedure:
  • Resin Preparation:

    • Following the final Fmoc deprotection, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 × 5 minutes) to remove any residual Dimethylformamide (DMF). Causality: DMF is basic and will neutralize TFA, drastically reducing the acidity of the cleavage cocktail and preventing the deprotection of hindered Boc groups.

    • Dry the resin under a gentle stream of nitrogen or under vacuum for 1 hour.

  • Cocktail Formulation:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Use 10 mL of cocktail per 1 gram of dry resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a chemically resistant vessel.

    • Stir or agitate gently at room temperature (20–25°C) for 2.5 to 3 hours . Causality: The extended time is strictly required to overcome the steric barrier imposed by the N-isopropyl group.

  • Filtration and Concentration:

    • Filter the resin through a fritted funnel, collecting the cleavage solution (containing the free peptide) into a clean round-bottom flask.

    • Wash the resin twice with a small volume of neat TFA (1-2 mL) and pool the filtrates.

    • Evaporate approximately 70-80% of the TFA under a stream of nitrogen. Causality: Reducing the TFA volume increases the efficiency of the subsequent precipitation step.

  • Precipitation:

    • Add the concentrated peptide solution dropwise into 10 volumes of ice-cold diethyl ether.

    • Causality: The sudden drop in the solvent's dielectric constant forces the polar peptide to precipitate, while the non-polar TIS, cleaved tert-butyl byproducts, and residual TFA remain highly soluble in the ether phase.

  • Recovery & Validation (The Self-Validating Step):

    • Centrifuge at 3000 × g for 5 minutes at 4°C. Decant the ether.

    • Wash the pellet twice more with cold ether and dry under vacuum.

    • Validation: Immediately analyze the crude peptide via LC-MS. Look for the target mass [M+H]+ . If a mass of [M+H+100]+ is observed, this definitively indicates incomplete removal of the Boc group. If observed, re-dissolve the crude peptide in 95% TFA for an additional 1 hour.

References

  • Sigma-Aldrich (Merck KGaA) . Fmoc-Lys(iPr,Boc)-OH Product Information and Protocols. Retrieved from Sigma-Aldrich product catalog (CAS: 201003-48-7).[1]

  • BenchChem . [D-4Aph(CO-NH-OH)6]degarelix | GnRH Antagonist Research. Mentions the critical role of N-isopropyl-lysine (ILys) in reducing histamine-releasing properties in therapeutic peptides.[2]

Sources

Application

Synthesis of Cyclic Peptides Incorporating Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine: A Detailed Guide

Introduction: The Significance of Cyclic Peptides and Orthogonally Protected Lysine Cyclic peptides have emerged as a promising class of therapeutic agents and research tools due to their enhanced metabolic stability, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Cyclic Peptides and Orthogonally Protected Lysine

Cyclic peptides have emerged as a promising class of therapeutic agents and research tools due to their enhanced metabolic stability, increased binding affinity, and improved bioavailability compared to their linear counterparts.[1][2][3][4] Their constrained conformation often leads to higher receptor selectivity and resistance to enzymatic degradation.[1][4][5] The synthesis of these complex macromolecules, however, presents unique challenges, particularly in achieving selective cyclization. A key strategy to overcome these hurdles is the incorporation of orthogonally protected amino acids, which allow for specific deprotection and modification at desired positions within the peptide sequence.

This application note provides a comprehensive guide to the synthesis of cyclic peptides incorporating a uniquely modified lysine derivative, Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine. The presence of three distinct protecting groups on the lysine residue—the base-labile Fmoc group on the α-amine, and the acid-labile Boc and a more stable isopropyl group on the ε-amine—offers a versatile platform for creating complex peptide architectures, including branched and cyclic structures. The strategic choice of these protecting groups allows for a high degree of control over the synthetic route, enabling selective deprotection and subsequent modification of the lysine side chain.

The Strategic Advantage of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine

The use of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine in solid-phase peptide synthesis (SPPS) offers several distinct advantages for the construction of cyclic peptides. The Fmoc group on the α-amine is readily removed by a mild base, typically piperidine in DMF, allowing for stepwise elongation of the peptide chain.[6][][8] The Boc group on the ε-amine, conversely, is stable to these basic conditions but can be selectively cleaved with a mild acid, such as trifluoroacetic acid (TFA), without affecting other acid-labile side-chain protecting groups.[][8][9] The isopropyl group on the ε-amine provides additional steric hindrance and stability, further ensuring the orthogonality of the protection scheme. This differential lability is the cornerstone of its utility, enabling the unmasking of the ε-amino group at a specific point in the synthesis for on-resin cyclization or side-chain modification.

Workflow for Cyclic Peptide Synthesis

The synthesis of a cyclic peptide incorporating our specialized lysine derivative generally follows the workflow depicted below. This process involves the initial assembly of the linear peptide on a solid support, followed by selective deprotection of the lysine side chain, on-resin cyclization, and finally, cleavage from the resin and purification.

Cyclic Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Resin Resin Loading Chain_Elongation Linear Peptide Assembly (Fmoc Deprotection & Coupling) Resin->Chain_Elongation Step 1 Selective_Deprotection Selective ε-Amine Deprotection (Boc Removal) Chain_Elongation->Selective_Deprotection Step 2 Intramolecular_Coupling On-Resin Cyclization Selective_Deprotection->Intramolecular_Coupling Step 3 Cleavage Cleavage from Resin & Global Deprotection Intramolecular_Coupling->Cleavage Step 4 Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1: General workflow for the synthesis of cyclic peptides.

Experimental Protocols

PART 1: Synthesis of the Linear Peptide Precursor

This protocol outlines the manual solid-phase synthesis of a linear peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The process involves sequential Fmoc deprotection and amino acid coupling cycles.

Materials:

  • Rink Amide MBHA resin

  • Nα-Fmoc protected amino acids

  • Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Nα-Fmoc protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine at the desired position.

PART 2: On-Resin Cyclization

This part of the protocol details the crucial steps of selective deprotection of the lysine side chain and the subsequent intramolecular cyclization to form the cyclic peptide.

Materials:

  • Peptidyl-resin from PART 1

  • 1-5% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • DMF

Protocol:

  • Selective Boc Deprotection of Lysine Side Chain:

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of 1-5% TFA in DCM containing 2.5% TIS for 30 minutes at room temperature. The concentration of TFA may need to be optimized to ensure selective removal of the Boc group without premature cleavage from the resin.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

  • Neutralization:

    • Treat the resin with a 10% (v/v) solution of DIPEA in DMF for 5 minutes.

    • Wash the resin with DMF (5 times).

  • Intramolecular Cyclization (Head-to-Tail):

    • Swell the resin in DMF.

    • Add a solution of BOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin. Alternatively, HATU (3 equivalents) and DIPEA (6 equivalents) can be used.

    • Agitate the reaction mixture for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Orthogonal_Deprotection_and_Cyclization start Linear Peptide on Resin (with protected Lys) deprotection Selective Boc Deprotection (Mild TFA) start->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization cyclization On-Resin Cyclization (BOP/HATU) neutralization->cyclization final_peptide Cyclic Peptide on Resin cyclization->final_peptide

Figure 2: Key steps in on-resin cyclization.

PART 3: Cleavage, Purification, and Characterization

The final steps involve the cleavage of the cyclic peptide from the solid support, removal of any remaining side-chain protecting groups, and subsequent purification and characterization.

Materials:

  • Cyclic peptidyl-resin

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • TFA (for HPLC)

Protocol:

  • Cleavage and Global Deprotection:

    • Dry the cyclic peptidyl-resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/H₂O.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of ACN in water, both containing 0.1% TFA.

    • Collect fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Reagent Summary

For clarity and reproducibility, the following table summarizes the typical equivalents of reagents used in the key steps of the synthesis.

StepReagentEquivalents (relative to resin loading)
Amino Acid Coupling Nα-Fmoc-amino acid3
DIC3
Oxyma Pure3
On-Resin Cyclization BOP or HATU3
DIPEA6

Troubleshooting and Expert Insights

  • Incomplete Coupling: A positive Kaiser test after the initial coupling indicates incomplete reaction. This can often be resolved by a second coupling step. For sterically hindered amino acids, extending the coupling time or using a more potent coupling reagent like HATU may be necessary.

  • Premature Cleavage: During the selective Boc deprotection, using a TFA concentration higher than 5% or extended reaction times can lead to premature cleavage of the peptide from acid-sensitive resins. Careful optimization of this step is critical.

  • Oligomerization during Cyclization: Intermolecular reactions leading to dimers or oligomers can compete with the desired intramolecular cyclization, especially at high resin loading. Performing the cyclization at a lower substitution level on the resin can favor the formation of the cyclic monomer.

  • Racemization: The C-terminal amino acid is susceptible to racemization during activation for cyclization. Using coupling reagents known to suppress racemization, such as Oxyma Pure with DIC or HATU, is highly recommended.

Conclusion

The strategic use of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine provides a robust and versatile method for the synthesis of cyclic peptides. The orthogonal protection scheme allows for precise control over the deprotection and cyclization steps, enabling the efficient production of these valuable molecules. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this exciting and rapidly advancing field.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved March 23, 2026.
  • Pawlas, J., Rasmussen, J. H., et al. (2025). Advancing Sustainable Synthesis of Cyclic Peptides by Integrating Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis with Disulfide Bond Formation and TFA/PFAS-Free Resin Cleavage. The Journal of Organic Chemistry.
  • ACS Publications. (2024). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved March 23, 2026, from [Link].

  • ACS Publications. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • ResearchGate. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides.
  • National Center for Biotechnology Information. (2025).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.).
  • BOC Sciences. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
  • MDPI. (2023).
  • Biotage. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.).
  • ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. PMC.
  • PubMed. (2024).

Sources

Method

Application Note: Advanced Solid-Phase Synthesis Protocols Using N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine

Mechanistic Rationale & Bottleneck Analysis The incorporation of N-alkylated building blocks, such as N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine , into synthetic peptides is a highly effective strategy in modern drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Bottleneck Analysis

The incorporation of N-alkylated building blocks, such as N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine , into synthetic peptides is a highly effective strategy in modern drug development. The bulky N-isopropyl group restricts backbone flexibility, disrupts aggregation-prone β-sheet formations, and provides profound steric shielding against proteolytic degradation[1].

However, this structural advantage comes at a severe synthetic cost. The N-isopropyl group fundamentally alters the thermodynamics and kinetics of the Solid-Phase Peptide Synthesis (SPPS) cycle, introducing three distinct mechanistic bottlenecks:

  • Acylation OF the N-alkylated residue : Coupling the bulky N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine to a growing peptide chain requires highly efficient coupling reagents (e.g., DIC/Oxyma) to overcome the intrinsic steric hindrance of the incoming amino acid[2].

  • Acylation ONTO the N-alkylated residue (The Primary Bottleneck) : Once the Fmoc group is removed, the resulting N-terminal secondary amine is exceptionally hindered. Standard uronium/phosphonium reagents (HBTU, PyBOP) fail to achieve complete conversion. Forcing conditions utilizing in situ generated acid chlorides via bis(trichloromethyl)carbonate (BTC, triphosgene) are strictly required to drive the reaction to completion[1],[3].

  • Diketopiperazine (DKP) Formation : During the Fmoc deprotection of the amino acid immediately following the N-isopropyl residue, the N-alkyl amide bond strongly favors cis/trans isomerization. This proximity facilitates an intramolecular nucleophilic attack by the newly freed amine onto the preceding carbonyl, cleaving the peptide from the resin as a DKP[4],[5].

Visualizing the SPPS Bottlenecks

Workflow Step1 1. Peptidyl-Resin Preparation Step2 2. Coupling OF N-isoPr-Lys Step1->Step2 Step3 3. Fmoc Deprotection (Secondary Amine Formed) Step2->Step3 Step4 4. Coupling ONTO N-isoPr-Lys (BTC Method) Step3->Step4 Step5 5. Next Fmoc Deprot. (High DKP Risk Zone!) Step4->Step5 Step6 6. Global Cleavage & Deprotection Step5->Step6

Fig 1. SPPS workflow highlighting the critical acylation bottleneck (Step 4) and DKP risk zone (Step 5).

DKP_Pathway A Linear Peptide (Free N-Terminus) B cis-Peptide Bond Formation A->B Steric Clash C Intramolecular Nucleophilic Attack B->C Base Catalyzed D Diketopiperazine (DKP) + Truncated Chain C->D Chain Cleavage

Fig 2. Mechanism of Diketopiperazine (DKP) formation, a major side reaction in N-alkylated SPPS.

Quantitative Reagent Selection

To establish a self-validating protocol, reagent selection must be matched to the specific steric environment of the coupling step. Standardizing on a single reagent will result in sequence truncation.

Coupling ReagentActivation MechanismReactivity ProfileEpimerization RiskRecommended SPPS Application
DIC / Oxyma Active EsterModerate-HighVery LowCoupling OF N-isopropyl-Lys to primary amines.
HATU / DIPEA At-complex / Active EsterHighLowStandard difficult sequences; fails on N-isopropyl.
BTC (Triphosgene) Acid Chloride (in situ)Extremely HighModerateCoupling ONTO the free N-isopropyl amine[3].
PyBOP Phosphonium EsterModerateLowNot recommended for highly hindered N-alkyl systems.

Step-by-Step Validated Protocol

Note: The standard Kaiser (ninhydrin) test yields a false negative for secondary amines. The Chloranil test must be used to validate the presence and subsequent acylation of the N-isopropyl group.

Phase 1: Coupling OF N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine
  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 30 minutes.

  • Activation : In a separate vial, dissolve 3.0 equivalents of N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling : Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation : Perform a standard Kaiser test. A negative result (yellow) confirms complete acylation of the primary amine. Wash resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Phase 2: Fmoc Deprotection & Secondary Amine Validation
  • Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing : Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Critical) : Perform a Chloranil Test . Add a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in toluene to a few resin beads. A dark blue/green color confirms the presence of the free N-isopropyl secondary amine.

Phase 3: Coupling ONTO the N-isopropyl Amine (The BTC Protocol)

Caution: BTC (Triphosgene) is highly toxic. Perform strictly in a fume hood.

  • Preparation : Swell the resin in dry DCM/Tetrahydrofuran (THF) (1:1, v/v).

  • Activation : Dissolve 3.0 equivalents of the next Fmoc-amino acid and 1.0 equivalent of BTC in dry DCM/THF. Cool to 0 °C in an ice bath.

  • Base Addition : Add 10.0 equivalents of 2,4,6-collidine dropwise to the cooled mixture. Stir for 5 minutes at 0 °C, then allow to warm to room temperature for 15 minutes. Causality: Collidine acts as a non-nucleophilic base to neutralize HCl generated by BTC without capping the resin[3].

  • Coupling : Transfer the highly reactive mixture to the resin. Shake for 3 to 4 hours at room temperature.

  • Validation : Wash the resin (DCM, then DMF). Perform the Chloranil test. The beads should remain colorless/yellowish, indicating complete acylation of the secondary amine. If blue/green persists, repeat the BTC coupling.

Phase 4: Suppressing DKP During Subsequent Elongation
  • Rapid Deprotection : To prevent DKP formation during the Fmoc deprotection of the newly added residue, minimize the time the free amine spends in proximity to the N-alkyl amide bond[4].

  • Treat the resin with 20% piperidine + 0.1 M HOBt in DMF for exactly 2 minutes , drain, and repeat for 3 minutes . Causality: HOBt acts as a weak acid to suppress the base-catalyzed nucleophilic attack that leads to DKP cleavage[5].

  • Immediately proceed to the next coupling step using standard DIC/Oxyma chemistry.

Phase 5: Global Cleavage and Deprotection
  • Cleavage Cocktail : Treat the resin with TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v/v) for 2 hours at room temperature. Note: The N-ε-Boc protecting group on the lysine side chain will be quantitatively removed during this step.

  • Precipitation : Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant, and lyophilize for downstream RP-HPLC purification.

References

  • Thern, B., Rudolph, J., & Jung, G. "Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O." Tetrahedron Letters 43.28 (2002): 5013-5016. URL:[Link]

  • Kawato, T., et al. "Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides." Journal of Medicinal Chemistry 65.18 (2022): 12055–12072. URL:[Link]

  • PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences 121.7 (2024). URL:[Link]

  • NIH PMC. "Aza-Amino Acids Disrupt β-Sheet Secondary Structures." Marine Drugs 16.6 (2018). URL:[Link]

  • Luxembourg Bio Technologies / Nature Protocols. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols 1 (2006): 1916–1930. URL:[Link]

Sources

Application

Application Note: Orthogonal Deprotection Strategies for N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

Introduction & Chemical Mechanistic Overview The synthesis of complex therapeutic peptides, such as the FDA-approved GnRH antagonist , requires the precise incorporation of unnatural and heavily modified amino acids[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Mechanistic Overview

The synthesis of complex therapeutic peptides, such as the FDA-approved GnRH antagonist , requires the precise incorporation of unnatural and heavily modified amino acids[1]. One such critical building block is N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (CAS: 201003-48-7) ()[2]. The structural complexity of this derivative necessitates a strictly orthogonal protection strategy during Solid-Phase Peptide Synthesis (SPPS) to prevent side reactions and ensure high-purity yields.

The molecule features three distinct domains on the lysine core:

  • α-Amine (Fmoc-protected): Base-labile. Protects the primary amine during coupling and is removed iteratively to allow chain elongation.

  • ε-Amine (Boc-protected): Acid-labile. Protects the secondary amine from unwanted acylation during the coupling of subsequent residues.

  • ε-Amine (Isopropyl-modified): Permanent alkylation. Stable to both basic and acidic conditions, remaining intact in the final therapeutic peptide.

Mechanistic Causality of the Orthogonal Strategy

The success of this building block relies on the absolute chemical orthogonality between the Fmoc and Boc groups, combined with the inertness of the isopropyl moiety.

  • Base Stability of Boc & iPr: During the removal of the α-Fmoc group using 20% piperidine, the base-catalyzed E1cb elimination cleanly removes the Fmoc group. The ε-Boc group (a carbamate) and the ε-isopropyl group (an alkyl chain) are completely inert to these basic conditions, preventing premature deprotection.

  • Acid Stability of iPr: During global cleavage with 95% Trifluoroacetic acid (TFA), the Boc group undergoes acidolysis via an SN1 mechanism, generating a tert-butyl carbocation. However, the isopropyl group lacks a viable leaving group pathway under these acidic conditions and remains covalently bonded to the ε-amine, successfully yielding the target N-ε-isopropyl-lysine residue ()[3].

Orthogonal Stability Matrix

The following table summarizes the stability of each functional group under standard SPPS conditions, providing a quick reference for protocol design.

Functional GroupProtecting/Modifying Group20% Piperidine (Base)95% TFA (Acid)Final Status in Peptide
α-Amino FmocCleavedStableRemoved during SPPS
ε-Amino BocStableCleavedRemoved during Cleavage
ε-Amino Isopropyl (iPr)StableStableRetained in Final Product
Workflow Visualization

Orthogonal_Deprotection Start Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Phase Add Fmoc-Lys(iPr,Boc)-OH Start->Coupling DIC/Oxyma Pure FmocRemoval Fmoc Deprotection 20% Piperidine (Base-Labile) Coupling->FmocRemoval Wash (DMF) Elongation Peptide Elongation Iterative SPPS Cycles FmocRemoval->Elongation Wash (DMF) Cleavage Global Cleavage & Boc Removal 95% TFA (Acid-Labile) Elongation->Cleavage Final Fmoc Removal Final Target Peptide N-ε-isopropyl-lysine Intact Cleavage->Final Ether Precipitation

Figure 1: Orthogonal deprotection workflow for Fmoc-Lys(iPr,Boc)-OH in SPPS.

Experimental Protocols
Protocol A: Coupling of Fmoc-Lys(iPr,Boc)-OH

Objective: Efficiently couple the sterically demanding building block to the growing peptide chain.

  • Step 1: Swell the resin (e.g., Rink Amide or 2-CTC) in Dimethylformamide (DMF) for 30 minutes.

  • Step 2: Prepare a solution of Fmoc-Lys(iPr,Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Step 3: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the solution. Stir for 2 minutes for pre-activation, then add the mixture to the resin.

  • Step 4: Agitate at room temperature for 1.5 to 2 hours.

  • Mechanistic Rationale: Oxyma Pure is selected over traditional HOBt because of its superior ability to suppress racemization and its higher coupling efficiency. This is critical when dealing with bulky, modified amino acids that suffer from slower coupling kinetics.

  • Validation Checkpoint: Perform a Kaiser Test . A negative result (yellow solution/resin) confirms complete acylation of the primary amine. If the sequence is growing on a secondary amine (e.g., Proline), use the Chloranil Test instead.

Protocol B: Orthogonal Deprotection of the α-Fmoc Group

Objective: Remove the α-Fmoc group to expose the primary amine for the next coupling, without disturbing the ε-Boc group.

  • Step 1: Wash the resin thoroughly with DMF (3 × 1 min).

  • Step 2: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Step 3: Repeat the treatment with 20% Piperidine in DMF for an additional 15 minutes.

  • Step 4: Wash the resin extensively with DMF (6 × 1 min) to remove all traces of piperidine.

  • Mechanistic Rationale: Piperidine acts as both the base to initiate the β-elimination of the Fmoc group and the nucleophile to scavenge the resulting highly reactive dibenzofulvene intermediate. The ε-Boc group is structurally immune to nucleophilic attack by piperidine, preserving the orthogonality.

  • Validation Checkpoint: Monitor the deprotection via UV Spectrophotometry . The piperidine-dibenzofulvene adduct absorbs strongly at 301 nm. The calculated area under the curve (AUC) must match the theoretical loading of the resin, validating that quantitative deprotection has occurred.

Protocol C: Global Cleavage and ε-Boc Deprotection

Objective: Cleave the peptide from the resin and simultaneously remove the ε-Boc group, yielding the final N-ε-isopropyl-lysine residue.

  • Step 1: Wash the resin with Dichloromethane (DCM) to shrink it and remove residual DMF.

  • Step 2: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Step 3: Add the cocktail to the resin and agitate for 2 to 3 hours at room temperature.

  • Step 4: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with fresh cold ether three times.

  • Mechanistic Rationale: The high concentration of TFA drives the acidolysis of the Boc group. This reaction generates a highly reactive tert-butyl carbocation. TIS is included as a potent hydride donor to rapidly quench these carbocations, preventing them from re-alkylating nucleophilic side chains (e.g., Trp, Tyr, or the newly freed ε-amine). The isopropyl group, being a simple alkyl chain, cannot form a stable carbocation under these conditions and remains permanently attached.

  • Validation Checkpoint: Analyze the crude precipitate via LC-MS . The mass spectrum must show the target molecular weight, confirming the loss of the Boc group (-100 Da) and the retention of the isopropyl modification (+42 Da relative to standard lysine).

References
  • Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1. ACS Organic Process Research & Development.[Link]

  • WO2011066386A1 - Process for production of degarelix.

Sources

Method

Application Note: N-α-Fmoc-N-α-isopropyl-N-ε-t-Boc-L-lysine in Peptidomimetic Drug Discovery

Executive Summary The transition from native peptides to therapeutically viable drugs is frequently hindered by poor metabolic stability, rapid renal clearance, and low membrane permeability. The incorporation of non-can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by poor metabolic stability, rapid renal clearance, and low membrane permeability. The incorporation of non-canonical, N-alkylated amino acids is a highly effective strategy to overcome these limitations[1]. N-α-Fmoc-N-α-isopropyl-N-ε-t-Boc-L-lysine is a specialized building block that introduces a sterically demanding isopropyl group directly onto the peptide backbone while preserving the critical cationic functionality of the lysine side chain. This application note provides a comprehensive mechanistic rationale and a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for successfully incorporating this sterically hindered residue into next-generation peptidomimetics.

Mechanistic Rationale: The Power of N-Alkylation

The strategic insertion of N-α-isopropyl-lysine into a peptide sequence fundamentally alters its physicochemical and biological properties through three distinct mechanisms[1][2]:

  • Conformational Restriction: The bulky N-isopropyl group severely restricts the rotation around the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This steric bulk strongly disfavors extended β -sheet conformations (preventing aggregation) and can induce or stabilize specific turn structures (e.g., β -turns), which are frequently the bioactive conformations required for binding to target receptors[3][4].

  • Proteolytic Shielding: Endoproteases require the peptide backbone to adopt a specific, extended geometry to dock into their catalytic clefts. The N-isopropyl moiety introduces a massive steric clash within the S1​/S1′​ subsites of the protease, effectively blocking enzyme-substrate complex formation and dramatically extending the plasma half-life of the mimetic[1][5].

  • Enhanced Lipophilicity and Permeability: Native peptide bonds act as hydrogen bond donors, incurring a high desolvation penalty when crossing lipid bilayers. N-alkylation masks this hydrogen bond donor, increasing the overall lipophilicity (logP) of the molecule and facilitating passive transcellular permeability—a critical hurdle in developing orally bioavailable peptide therapeutics[6].

G N1 Native Peptide (Protease Susceptible) N2 Identify Labile Amide Bonds N1->N2 N3 Incorporate N-iPr-Lys (Steric Shielding) N2->N3 N4 Stable Peptidomimetic (Enhanced Half-life) N3->N4

Caption: Workflow for optimizing native peptides into stable peptidomimetics via N-alkylation.

Strategic Applications in Drug Discovery

  • Antimicrobial Peptides (AMPs): Lysine is a ubiquitous residue in AMPs due to its cationic ϵ -amine, which drives electrostatic interaction with anionic bacterial membranes. Substituting native lysine with N-α-isopropyl-lysine preserves this critical positive charge (since the ϵ -amine is temporarily protected by Boc and liberated during final cleavage) while simultaneously protecting the backbone from degradation by secreted bacterial proteases[7].

  • Protein-Protein Interaction (PPI) Inhibitors: In campaigns targeting undruggable PPIs, locking a peptide into an α -helical or β -turn conformation is essential to mimic natural binding epitopes. The N-isopropyl group acts as a structural constraint, forcing the peptide into these bioactive geometries while preventing off-target aggregation[2][4].

Overcoming Synthetic Barriers: The Self-Validating SPPS Protocol

The synthesis of peptides containing N-α-Fmoc-N-α-isopropyl-N-ε-t-Boc-L-lysine presents a unique chemical challenge. While coupling this building block to a growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto the sterically hindered secondary N-isopropyl amine is notoriously difficult[8][9].

Standard carbodiimide chemistry (DIC/HOBt) fails because the bulky isopropyl group blocks the incoming nucleophilic attack on the O-acylisourea intermediate. To overcome this, we employ HATU/HOAt combined with microwave irradiation[3][8]. The HOAt leaving group in HATU features a pyridine nitrogen that acts as an intramolecular base, participating in a neighboring group effect that accelerates aminolysis.

Quantitative Reagent Evaluation

Table 1: Comparative Acylation Efficiency onto the N-α-isopropyl Amine

Reagent SystemConditionsYield (%)Mechanistic Rationale
HBTU / DIPEA Room Temp, 2h< 15%Insufficient reactivity; steric clash prevents intermediate formation.
DIC / Oxyma Room Temp, 2h~ 40%Improved leaving group, but lacks thermal energy to overcome the steric barrier.
PyBroP / DIPEA Room Temp, 12h~ 65%Halogenated phosphonium reagent specifically designed for N-alkyl amines[8].
BTC (Triphosgene) Room Temp, 1h> 90%In situ formation of highly reactive amino acid chlorides[9].
HATU / HOAt / DIPEA Microwave (75°C), 15 min> 95% Neighboring group effect of HOAt nitrogen accelerates aminolysis; heat provides kinetic energy[8].
Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Because standard Kaiser ninhydrin tests yield false negatives for secondary amines, the Chloranil test is implemented as an essential in-process quality control step.

Step 1: Resin Preparation & Swelling

  • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes. Causality: Swelling maximizes the accessibility of the reactive sites within the polymer matrix, ensuring optimal permeation of activated amino acids[10].

Step 2: Coupling Fmoc-N-α-isopropyl-Lys(Boc)-OH

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min). Wash with DMF.

  • Activate 0.3 mmol (3.0 eq) of Fmoc-N-α-isopropyl-Lys(Boc)-OH using 3.0 eq DIC and 3.0 eq Oxyma Pure in DMF.

  • Add to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms successful coupling to the primary amine.

Step 3: Fmoc Deprotection of the N-isopropyl-Lysine

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash extensively with DMF (5x), DCM (5x), and DMF (5x) to remove all traces of piperidine.

Step 4: Acylation of the Sterically Hindered Secondary Amine (Critical Step)

  • Prepare a solution of the next Fmoc-amino acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the solution to initiate activation.

  • Transfer the activated mixture to the resin immediately.

  • Subject the reaction vessel to microwave irradiation (75°C, 25W) for 15 minutes. (Caution: Do not exceed 50°C if coupling Fmoc-Cys or Fmoc-His to prevent racemization).

  • Validation: Perform a Chloranil test . A negative result (colorless/yellow beads) confirms the successful acylation of the secondary amine. A blue/green result indicates incomplete coupling, necessitating a second coupling cycle using PyBroP or BTC[9].

Step 5: Global Cleavage and Deprotection

  • Once the sequence is complete, treat the resin with a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: The highly acidic TFA simultaneously cleaves the peptide from the solid support and removes the acid-labile ϵ -t-Boc protecting group from the lysine side chain, revealing the bioactive primary amine[10][11]. The inclusion of scavengers (TIPS and water) is critical to quench the resulting tert-butyl cations, preventing them from re-alkylating the newly freed primary amine or other nucleophilic residues.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS cluster_hindrance Overcoming Steric Hindrance Step1 Resin-Bound Peptide (Free Primary Amine) Step2 Couple Fmoc-N(α)-iPr-Lys(Boc)-OH DIC/Oxyma, 25°C Step1->Step2 Step3 Fmoc Deprotection 20% Piperidine/DMF Step2->Step3 Step4 Couple Next Amino Acid HATU/HOAt, Microwave 75°C Step3->Step4 QC Chloranil Test (Verify Secondary Amine Acylation) Step4->QC Step5 Global Cleavage (TFA) Yields Unprotected ε-Amine QC->Step5

Caption: SPPS protocol overcoming steric hindrance at the N-isopropyl amine using microwave and HATU.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting one of the most notoriously difficult challenges in solid-phase peptide sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the activation and coupling of highly sterically hindered N -alkylated amino acids.

Working with -Fmoc- -isopropyl- -t.-Boc-L-lysine presents a unique mechanistic challenge. The synthesis is often plagued by low coupling efficiencies and severe racemization. This guide is designed to deconstruct the causality behind these failures and provide a self-validating, field-proven protocol to ensure stereopure peptide assembly.

Troubleshooting FAQs: The Causality of Racemization

Q1: Why does -Fmoc- -isopropyl-Lys(Boc)-OH racemize so easily compared to standard Fmoc amino acids? A: Standard Fmoc-protected amino acids are highly resistant to racemization because the carbamate protecting group prevents the formation of the highly epimerization-prone oxazolonium ion. However, the N -isopropyl group introduces extreme steric hindrance, which drastically reduces the rate of nucleophilic attack by the resin-bound amine. Because the coupling is so slow, the activated carboxylic acid intermediate remains in solution for an extended period. During this prolonged residence time, the base present in the reaction mixture (typically DIEA) abstracts the α -proton, driving a direct base-catalyzed enolization pathway[1]. When this enolate reprotonates, it does so non-stereospecifically, leading to a racemic mixture.

Q2: Which activation strategy minimizes this enolization pathway? A: To outcompete the rate of base-catalyzed enolization, you must maximize the electrophilicity of the activated species. Standard uronium/aminium reagents (like HBTU or HATU) often fail to drive the coupling fast enough. The most authoritative and effective method is the in situ generation of an amino acid chloride using bis(trichloromethyl)carbonate (BTC, also known as triphosgene)[2]. Acid chlorides are hyper-reactive and can overcome the steric bulk of the N -isopropyl group, forcing the coupling to completion before significant enolization can occur[2].

Q3: How does the choice of base impact the chiral integrity of the coupling? A: The base is the primary catalyst for α -proton abstraction. Stronger, less hindered bases like N,N -diisopropylethylamine (DIEA) readily promote enolization during the long coupling cycles required for N -alkyl amino acids. Replacing DIEA with 2,4,6-collidine is critical[3]. Collidine is a weaker, highly sterically hindered base that effectively acts as an acid scavenger to neutralize the HCl generated during acid chloride formation, but it is too bulky to efficiently abstract the α -proton of the activated amino acid[3].

Q4: Should I use pre-activation, and if so, for how long? A: Pre-activation must be strictly limited to 1 minute [3]. Extended pre-activation maximizes the time the activated species spends in the presence of the base before the nucleophile is introduced, which directly correlates to increased epimerization.

Data Presentation: Activation Parameter Comparison

The following table synthesizes the expected outcomes based on different activation chemistries for N -isopropyl amino acids.

Activation SystemBasePre-Activation TimeRacemization RiskRelative Coupling Efficiency
HBTU / HOBt DIEA5 minHigh (>15%)Low
HATU / HOAt DIEA2 minModerate (5-10%)Moderate
DIC / OxymaPure Collidine0 min (In situ)Low (<5%)High
BTC (Triphosgene) Collidine1 minVery Low (<1%) Very High

Mandatory Visualization: Mechanistic Pathways

The diagram below illustrates the logical flow of the activation process and the competing pathways that dictate the stereochemical outcome.

RacemizationMechanism AA N-α-Fmoc-N-α-isopropyl-Lys (Sterically Hindered) Act Activation (BTC / Collidine) AA->Act Int Acid Chloride Intermediate (Highly Reactive) Act->Int Fast Rapid Nucleophilic Attack (Optimized Protocol) Int->Fast Collidine / Fast Slow Prolonged Base Exposure (Suboptimal Protocol) Int->Slow DIEA / Slow Pure Stereopure Peptide (L-Isomer Retained) Fast->Pure Enolate α-Proton Abstraction (Enolate Formation) Slow->Enolate Racemized Racemized Peptide (D/L Mixture) Enolate->Racemized

Caption: Mechanistic pathways: Rapid coupling preserves chirality, while base exposure causes enolization.

Experimental Protocol: In Situ BTC Activation

This self-validating protocol utilizes the highly efficient triphosgene/collidine methodology to ensure quantitative, racemization-free incorporation of -Fmoc- -isopropyl- -t.-Boc-L-lysine[2][3].

Reagents Required:

  • -Fmoc- -isopropyl- -t.-Boc-L-lysine (5.0 equivalents relative to resin loading)

  • Bis(trichloromethyl)carbonate (BTC / Triphosgene) (1.65 equivalents relative to resin)

  • 2,4,6-Collidine (14.0 equivalents relative to resin)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptidyl-resin is fully Fmoc-deprotected. Wash the resin thoroughly with anhydrous THF or DCM (3x) and drain completely. Note: The presence of residual DMF can interfere with acid chloride formation.

  • Reagent Dissolution: In a dry glass vial, dissolve 5.0 equiv of the N -isopropyl lysine derivative and 1.65 equiv of BTC in a minimal volume of anhydrous THF to achieve a concentration of approximately 0.15 M.

  • Activation (Time-Critical): Add 14.0 equiv of 2,4,6-collidine to the solution. Stir for exactly 1 minute at room temperature.

    • Self-Validation Check: You will likely observe the immediate formation of a fine white precipitate. This is collidine hydrochloride, confirming the successful generation of the acid chloride intermediate.

  • Coupling: Immediately transfer the entire activated suspension (including the precipitate) to the reaction vessel containing the drained peptidyl-resin.

  • Incubation: Agitate the mixture gently for 45 to 60 minutes at room temperature. Because the acid chloride is hyper-reactive, extended coupling times (e.g., >2 hours) are unnecessary and only serve to increase the risk of side reactions.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all collidine salts and unreacted materials.

Sources

Optimization

Troubleshooting incomplete coupling of N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine in SPPS

Welcome to the Application Support Center. This guide is engineered for peptide chemists and drug development professionals facing synthetic bottlenecks with N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(iPr,Boc)-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for peptide chemists and drug development professionals facing synthetic bottlenecks with N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(iPr,Boc)-OH).

This highly modified building block is essential for synthesizing therapeutic peptides like the GnRH antagonist Degarelix . However, its extreme steric hindrance frequently leads to incomplete coupling. This guide breaks down the mechanistic causes of these failures and provides validated, self-correcting protocols to ensure high-purity crude peptides.

Diagnostic Workflow for Steric Bottlenecks

Before altering your synthesis parameters, you must identify whether the failure is occurring during the attachment OF the Lysine derivative, or during the attachment of the subsequent amino acid ONTO the newly incorporated Lysine.

SPPSTroubleshooting A Incomplete Coupling Detected (Positive Colorimetric Test) B Identify the Steric Bottleneck A->B C Coupling OF Fmoc-Lys(iPr,Boc)-OH (e.g., onto Proline) B->C Step N D Coupling ONTO H-Lys(iPr,Boc)-Peptide (e.g., adding Fmoc-Leu-OH) B->D Step N+1 E Switch to DIC / Oxyma Pure (Avoids Guanidinylation) C->E F Disrupt Aggregation (Add 0.1M LiCl in DMF) D->F G Perform Double Coupling (2 x 60 min at 25°C) E->G H Use HATU / DIPEA (Neighboring Group Effect) F->H I Validate via Chloranil Test (Secondary Amine) G->I J Validate via Kaiser Test (Primary Amine) H->J

Diagnostic workflow for resolving steric bottlenecks during Lys(iPr,Boc) incorporation.

Core Troubleshooting Guide (FAQs)

Q1: Why does Fmoc-Lys(iPr,Boc)-OH consistently fail to couple completely, even with standard HBTU protocols? A1: The failure is rooted in a dual steric penalty. First, the intrinsic bulk of the N-ε-isopropyl and N-ε-Boc groups creates a massive hydrophobic shield. While the α-carboxyl is separated by four methylene units, the side chain dynamically folds back, reducing the effective collision frequency of the activated ester. Second, in sequences like Degarelix, this residue is coupled directly onto a Proline . Proline is a secondary amine; it lacks a proton and restricts the transition state geometry during acylation. Standard uronium-based reagents like HBTU are not reactive enough to overcome this energy barrier.

Q2: What is the mechanistic advantage of switching to DIC/Oxyma Pure for this specific step? A2: DIC (N,N'-Diisopropylcarbodiimide) paired with Oxyma Pure forms a highly reactive active ester that is less susceptible to steric bulk compared to HOBt-based esters. Crucially, because DIC/Oxyma is not a uronium salt, there is absolutely zero risk of guanidinylation of the free amine, no matter how long the coupling takes . This allows you to safely extend the coupling time to 1-2 hours and perform double couplings without permanently terminating the unreacted peptide chains.

Q3: I successfully coupled Fmoc-Lys(iPr,Boc)-OH, but now the subsequent coupling (e.g., Fmoc-Leu-OH) is failing. Why? A3: Once the Fmoc group is removed from the newly attached Lys(iPr,Boc) residue, the free α-amine is exposed. However, the bulky N-ε-Boc-isopropyl group can fold over the N-terminus via hydrophobic interactions, effectively "hiding" the reactive amine from the incoming activated Fmoc-Leu-OH. Solution: You must disrupt the secondary structure. Adding a chaotropic salt like 0.1 M LiCl to your DMF, or using a 1:1 mixture of DMF and NMP, will break these intramolecular interactions. For this step, HATU/DIPEA is highly effective due to the neighboring group effect of the nitrogen in the HOAt pyridine ring, which accelerates the acylation of the primary amine.

Q4: Can I use microwave heating to force the coupling? A4: While microwave-assisted SPPS (e.g., 75°C) provides the thermal energy to overcome steric barriers, it must be used with extreme caution here. The N-ε-Boc group is somewhat thermolabile in the presence of acidic additives, and prolonged heating with DIPEA can promote racemization of the activated Fmoc-Lys(iPr,Boc)-OH. If you must use heat, limit it to 50°C for 15 minutes, and substitute DIPEA with the less basic Collidine (2,4,6-trimethylpyridine) to suppress the formation of the oxazolone intermediate that leads to epimerization .

Quantitative Reagent Comparison

To optimize your synthesis, select the coupling reagent system that matches the specific steric demands of the step.

Coupling Reagent SystemActivation MechanismSteric ToleranceGuanidinylation RiskRecommended EquivalentsApplication for Lys(iPr,Boc)
HBTU / DIPEA Aminium salt / HOBt esterLowHigh (>30 min)3.0 - 4.0 eqNot recommended
HATU / DIPEA Aminium salt / HOAt esterHighModerate2.0 - 3.0 eqExcellent for coupling onto Lys
DIC / Oxyma Pure Carbodiimide / Oxime esterVery HighNone (0%)3.0 - 5.0 eqOptimal for coupling of Lys onto Pro

Self-Validating Experimental Protocol

Double-Coupling of Fmoc-Lys(iPr,Boc)-OH onto Proline-Resin Objective: Achieve >99% coupling efficiency of Fmoc-Lys(iPr,Boc)-OH onto a sterically hindered secondary amine without chain termination.

Reagents Required:

  • Fmoc-Lys(iPr,Boc)-OH (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DIC (3.0 eq)

  • DMF (Peptide synthesis grade, amine-free)

Step-by-Step Methodology:

  • Resin Preparation: Swell the H-Pro-Peptide-Resin in DMF for 30 minutes. Drain completely.

  • Pre-Activation (Crucial Timing): In a separate vial, dissolve 3.0 eq of Fmoc-Lys(iPr,Boc)-OH and 3.0 eq of Oxyma Pure in a minimum volume of DMF. Add 3.0 eq of DIC. Stir for exactly 3 minutes to form the active ester.

    • Causality: Pre-activation ensures the active ester is fully formed before encountering the sterically hindered resin, maximizing the initial concentration gradient and preventing DIC from reacting directly with the resin.

  • First Coupling: Transfer the pre-activated solution to the reaction vessel containing the resin. Agitate gently at room temperature (25°C) for 60 minutes.

  • Drain and Wash: Drain the reaction mixture. Wash the resin vigorously with DMF (3 x 1 minute) to remove spent reagents.

  • In-Process Validation 1 (Chloranil Test): Extract a few resin beads and perform a Chloranil test (which is specific for secondary amines like Proline).

    • If colorless/yellow: Coupling is complete. Proceed to step 8.

    • If blue/green: Unreacted Proline remains. Proceed to step 6.

  • Second Coupling: Repeat Step 2 with fresh reagents. Add the newly activated mixture to the resin and agitate for an additional 60 minutes.

  • Drain and Wash: Drain and wash with DMF (5 x 1 minute).

  • In-Process Validation 2: Repeat the Chloranil test. It must be negative before proceeding to Fmoc deprotection.

    • Causality: Proceeding with unreacted amines will result in n-1 deletion sequences (e.g., missing Lys) which will co-elute with the target peptide during HPLC purification, drastically reducing your final yield.

References

  • Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine Peptides

Welcome to the technical support center for the synthesis of peptides incorporating the sterically demanding N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(iPr,Boc)-OH) building block. This specialized amino acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of peptides incorporating the sterically demanding N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(iPr,Boc)-OH) building block. This specialized amino acid is a critical component in the synthesis of several therapeutic peptides, including the GnRH antagonist Degarelix.[1] Its unique N-ε substitution pattern, featuring both a stable isopropyl group and an acid-labile tert-butyloxycarbonyl (Boc) group, presents distinct challenges during solid-phase peptide synthesis (SPPS).[2]

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these challenges. We will delve into the causality behind common synthesis failures and provide field-proven protocols and optimization strategies to ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield significantly lower after incorporating Fmoc-Lys(iPr,Boc)-OH?

A1: The primary cause of low yield is severe steric hindrance at the ε-amino group of the lysine side chain. The bulky isopropyl and t-Boc groups physically obstruct the approach of the incoming activated amino acid's carboxyl group to the N-terminal amine of the growing peptide chain.[3][4][5] This steric clash dramatically slows down the kinetics of peptide bond formation, often leading to incomplete coupling reactions and the formation of deletion sequences.[4] This issue is magnified as the peptide chain elongates and can lead to aggregation, further blocking reactive sites.[6][7]

Q2: My standard coupling protocol using DIC/HOBt is failing. Which coupling reagents are recommended for this hindered residue?

A2: Standard carbodiimide reagents like DCC and DIC are generally not potent enough to overcome the significant activation energy barrier associated with sterically demanding couplings.[3][4] It is imperative to switch to a more powerful, in-situ activating reagent. The most effective choices fall into two classes:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU form highly reactive OAt or HOBt esters, which are more effective at acylating the sterically hindered amine. HATU is often preferred for the most challenging couplings due to the formation of the super-reactive OAt active ester.[4][7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient. PyAOP, which forms an OAt ester, generally shows superior performance for highly hindered residues compared to its HOBt-based counterpart, PyBOP.[8]

For a comparative overview, refer to the table below.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeRelative PotencyKey AdvantagesConsiderations
DIC/HOBt CarbodiimideLowCost-effective.Ineffective for hindered couplings; risk of side reactions.
HBTU Uronium/AminiumHighWidely used, reliable for many sequences.Can be less effective than HATU for extreme steric hindrance.
HATU Uronium/AminiumVery HighExcellent for hindered residues; fast reaction rates; low racemization.[4][7][9]Higher cost; can be sensitive to moisture.
PyBOP PhosphoniumHighEffective for difficult couplings; generates non-carcinogenic byproducts (unlike original BOP reagent).[8][9]Can be less potent than PyAOP or HATU for the most difficult cases.
PyAOP PhosphoniumVery HighSuperior performance for hindered and N-methylated amino acids due to HOAt leaving group.[8]Higher cost.
COMU Uronium/AminiumVery HighOxyma-based reagent with high reactivity similar to HATU but with a better safety profile.[4]Higher cost.
Q3: I've switched to HATU, but my coupling efficiency is still poor. What other parameters can I optimize?

A3: When a potent coupling reagent alone is insufficient, a multi-faceted optimization approach is necessary. The following strategies, often used in combination, can drive the reaction to completion.

  • Double Coupling: This is the most common and effective method. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated Fmoc-Lys(iPr,Boc)-OH is added to the resin to acylate any remaining free amines.[3][4]

  • Increase Reaction Time & Temperature: Steric hindrance slows reaction kinetics. Extending the coupling time from the standard 1-2 hours up to 4 hours, or even overnight, can be highly beneficial.[3] Additionally, performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can help, but must be done cautiously to minimize potential racemization.

  • Microwave-Assisted SPPS (MA-SPPS): Microwave energy can dramatically accelerate coupling reactions for hindered amino acids by efficiently overcoming the activation energy barrier, often driving reactions to completion in minutes instead of hours.[3][7]

  • Optimize Solvent Choice: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) due to its enhanced solvating properties.[3] In some cases, using a solvent mixture such as DCM/DMF/NMP can disrupt peptide aggregation.[3]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., increasing from 3-5 equivalents to 5-10 equivalents) can increase the reaction rate.[4]

Q4: How should I approach the final cleavage and deprotection of a peptide containing Lys(iPr,Boc)?

A4: The deprotection strategy is straightforward and is a key feature of this building block's design. The two N-ε protecting groups are removed under orthogonal conditions:

  • N-ε-t-Boc group: This group is highly acid-labile and is cleanly removed during the final global deprotection step using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[10][11]

  • N-ε-isopropyl group: This group is stable to both the basic conditions of Fmoc removal (piperidine) and the strong acidic conditions of TFA cleavage. It is designed to remain on the lysine side chain in the final peptide product. The purpose of using Fmoc-Lys(iPr,Boc)-OH is to incorporate an N-ε-isopropyl-lysine residue into the final peptide sequence.[1]

Q5: Are there any concerns during the repetitive Fmoc-deprotection steps?

A5: While the primary challenge is coupling, issues can arise during Fmoc deprotection, especially in longer peptides. The bulky, hydrophobic nature of the Lys(iPr,Boc) residue can contribute to peptide aggregation on the solid support.[6][7] This aggregation can hinder the access of the piperidine solution to the N-terminal Fmoc group, leading to incomplete deprotection and subsequent deletion sequences. If you suspect slow deprotection, consider switching from 20% piperidine in DMF to 20% piperidine in NMP to improve swelling and solvation. For particularly stubborn cases, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU/20% piperidine in DMF) can accelerate Fmoc removal, but should be used judiciously to avoid side reactions.[6]

Troubleshooting Guide

An incomplete coupling reaction is the most frequent failure mode when working with Fmoc-Lys(iPr,Boc)-OH. The following workflow provides a systematic approach to diagnose and resolve this issue.

G Troubleshooting Workflow: Low Coupling Efficiency start Low Coupling Yield with Fmoc-Lys(iPr,Boc)-OH Detected (e.g., Positive Kaiser Test) q1 Is the coupling reagent potent enough? (e.g., HATU, PyAOP, COMU) start->q1 a1 Switch to a more potent reagent (e.g., HATU, PyAOP) q1->a1 No q2 Are reaction time and temperature optimized? q1->q2 Yes a1->q2 a2 Increase reaction time (e.g., 4h to overnight) and/or use microwave heating. q2->a2 No q3 Was a single coupling performed? q2->q3 Yes a2->q3 a3 Perform a double coupling with fresh reagents. q3->a3 Yes q4 Is the solvent optimal for solvation and preventing aggregation? q3->q4 No (Already Double) a3->q4 a4 Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP). q4->a4 No end_ok Coupling Successful q4->end_ok Yes a4->end_ok

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: Optimized Double Coupling of Fmoc-Lys(iPr,Boc)-OH using HATU

This protocol is designed for manual SPPS on a standard resin (e.g., Rink Amide) and assumes a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-Lys(iPr,Boc)-OH (CAS 201003-48-7)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the deprotected peptide-resin in NMP for 30 minutes in a reaction vessel.

    • Drain the NMP.

  • First Coupling:

    • Activation Mixture: In a separate vial, dissolve Fmoc-Lys(iPr,Boc)-OH (5 eq., 0.5 mmol, 255 mg) and HATU (4.9 eq., 0.49 mmol, 186 mg) in 2 mL of NMP. Add DIPEA (10 eq., 1.0 mmol, 174 µL). Vortex for 1-2 minutes.

    • Coupling Reaction: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.

    • Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete reaction.[8] If positive (blue beads), proceed to the second coupling.

    • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3 x 5 mL).

  • Second Coupling (if required):

    • Prepare a fresh activation mixture as described in step 2.1.

    • Add the new activation mixture to the resin and agitate for an additional 2 hours at room temperature.

    • Drain and wash the resin thoroughly with NMP (5 x 5 mL) and DCM (3 x 5 mL) to prepare for the next synthesis cycle.

Protocol 2: Monitoring Coupling Completion - The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) after the coupling reaction and wash them thoroughly with ethanol.

  • Add 2-3 drops of each Kaiser test reagent (A: phenol in ethanol, B: KCN in pyridine, C: ninhydrin in ethanol) to the beads.

  • Heat the sample at 100°C for 3-5 minutes.

  • Observe the color:

    • Intense Blue/Purple Beads: Indicates a significant amount of unreacted primary amines (incomplete coupling).

    • Yellow/Colorless Beads: Indicates the absence of primary amines (complete coupling).

Orthogonal Protection Strategy Visualization

The successful synthesis of peptides with this modified lysine relies on a three-dimensional orthogonal protection strategy. The Fmoc group is base-labile, the Boc group is acid-labile, and the isopropyl group is stable under these conditions, allowing for precise, sequential chemical manipulations.

G Orthogonal Protection Scheme for Lys(iPr,Boc) cluster_0 Lysine Backbone Lys Lysine Core (α-NH, α-COOH, ε-NH) Fmoc Fmoc Group (on α-Amine) Fmoc->Lys Protects Base Base Treatment (e.g., 20% Piperidine) Fmoc->Base Removed by Boc t-Boc Group (on ε-Amine) Boc->Lys Protects Acid Acid Treatment (e.g., 95% TFA) Boc->Acid Removed by iPr Isopropyl Group (on ε-Amine) iPr->Lys Protects Stable Stable to Synthesis & Cleavage Conditions iPr->Stable Remains

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Optimization

Technical Support Center: Advanced Coupling Strategies for Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for overcoming the significant synthetic challenges associated with the sterically hindered amino acid derivative, Nα-Fmoc-Nε-isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for overcoming the significant synthetic challenges associated with the sterically hindered amino acid derivative, Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine. This document provides field-proven troubleshooting advice, detailed protocols, and in-depth explanations to empower researchers, scientists, and drug development professionals in successfully incorporating this demanding building block into complex peptide sequences.

The unique structure of this lysine derivative, with its bulky isopropyl and tert-butyloxycarbonyl (Boc) groups on the side-chain nitrogen, presents a formidable steric barrier.[1] This guide is designed to explain the causality behind these challenges and provide a logical framework for overcoming them.

Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of Fmoc-Lys(iPr,Boc)-OH and provides a systematic approach to resolving them.

Issue 1: Incomplete Coupling (Positive Colorimetric Test)

You've completed your coupling cycle, but a colorimetric test (e.g., Kaiser test for a primary amine N-terminus, or a Chloranil/Isatin test for a secondary amine like Proline) indicates the presence of unreacted free amines on the resin.[2]

Primary Cause: The immense steric bulk of the Nε-isopropyl-Nε-t-Boc side chain physically obstructs the activated α-carboxyl group from efficiently approaching the N-terminal amine of the resin-bound peptide. This dramatically slows down reaction kinetics, leading to incomplete acylation within standard coupling times.[3][4]

Solutions Workflow

Follow these steps sequentially to overcome the coupling inefficiency.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Step 1: Double Coupling Re-expose resin to fresh, activated Fmoc-Lys(iPr,Boc)-OH. start->double_couple check1 Re-test Coupling double_couple->check1 change_reagent Step 2: Switch to a High-Potency Coupling Reagent (e.g., HATU, COMU) check1->change_reagent Still Positive proceed Coupling Complete: Proceed to Next Cycle check1->proceed Negative check2 Re-test Coupling change_reagent->check2 modify_conditions Step 3: Modify Reaction Conditions - Increase time (e.g., 4h to overnight) - Increase temperature (40-50°C) - Use Microwave Synthesis check2->modify_conditions Still Positive check2->proceed Negative check3 Re-test Coupling modify_conditions->check3 change_solvent Step 4: Change Solvent System - Switch from DMF to NMP - Use 'Magic Mixture' (DCM/DMF/NMP) check3->change_solvent Still Positive check3->proceed Negative check4 Re-test Coupling change_solvent->check4 cap Final Step: Cap Unreacted Amines Use Acetic Anhydride to prevent deletion sequences. check4->cap Still Positive check4->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling.

  • Solution 1: Double Coupling This is the most direct and often successful first step. After the initial coupling time, simply drain the reaction vessel and add a freshly prepared solution of activated amino acid and reagents to drive the reaction to completion.[4][5]

  • Solution 2: Change the Coupling Reagent Standard carbodiimides or even HBTU may be insufficient. For such demanding couplings, more potent reagents are required.[5] The choice of reagent is critical as it dictates the reactivity of the activated ester intermediate.

    • Causality: Reagents like HATU and PyAOP generate highly reactive OAt esters, while COMU generates Oxyma esters.[6][7] These leaving groups (HOAt and OxymaPure) are more acidic than the HOBt found in HBTU or PyBOP, making the activated amino acid a much stronger acylating agent, which is necessary to overcome the high activation energy of this sterically hindered reaction.[6][8] HATU is often considered the gold standard for difficult couplings due to its high efficiency and ability to suppress racemization.[7]

    Coupling Reagent Class (Active Ester) Relative Reactivity Key Advantages & Considerations
    HBTU/TBTUAminium (OBt ester)HighGood for routine synthesis, but may be insufficient for this residue. Can cause guanidinylation of the free amine if not used correctly.[6][9]
    PyBOPPhosphonium (OBt ester)HighDoes not cause guanidinylation, making it safer for excess use. Reactivity is similar to HBTU.[6]
    HATU Aminium (OAt ester)Very High Recommended starting point. Superior reactivity and racemization suppression due to the 7-azabenzotriazole core.[2][7]
    COMU Aminium (Oxyma ester)Very High Reactivity comparable or superior to HATU. Byproducts are more water-soluble, aiding purification. Excellent for microwave synthesis.[8]
  • Solution 3: Optimize Reaction Conditions & Solvents

    • Time and Temperature: Extend the coupling time significantly, from a standard 1-2 hours to 4 hours or even overnight.[5] Gently increasing the temperature to 40-50°C can also provide the necessary energy to overcome the steric barrier. However, this must be done with caution to minimize the risk of racemization.[4][5]

    • Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate coupling rates for hindered amino acids, often achieving in minutes what takes hours conventionally.[3][4]

    • Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at breaking up peptide chain aggregation that may hinder the reaction site.[10][11] For extreme cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed.[10]

Issue 2: Peptide Aggregation on Resin

The resin beads appear clumped, and the bed volume has visibly shrunk. This is often accompanied by poor coupling efficiency.

Primary Cause: As the peptide chain elongates, it can form intermolecular hydrogen bonds, leading to secondary structures (β-sheets) and aggregation.[3][10] The bulky, hydrophobic side chain of Fmoc-Lys(iPr,Boc)-OH can exacerbate this issue, causing the peptide-resin matrix to collapse and preventing reagents from accessing the reactive sites.[5]

Solutions:

  • Use Chaotropic Salts: Washing the resin with a solution containing chaotropic salts (e.g., 0.8 M LiCl in DMF) before coupling can help disrupt the hydrogen bonds causing aggregation.[10]

  • Switch to NMP: As mentioned above, NMP is a stronger solvent for disrupting secondary structures than DMF.[11]

  • Incorporate Backbone Protection: While not a direct solution for the current coupling, for future syntheses of this sequence, consider incorporating backbone-protecting groups like Hmb or pseudoproline dipeptides every 6-8 residues to disrupt aggregation.[10]

Frequently Asked Questions (FAQs)

Q1: Why exactly is Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine so difficult to couple? A1: The difficulty arises from extreme steric hindrance. The nitrogen atom on the lysine side chain (the ε-amine) is bonded to both a bulky isopropyl group and an even bulkier tert-butyloxycarbonyl (Boc) group. This creates a very large, non-reactive "shield" on the side chain. While the coupling occurs at the α-carboxyl group, this massive side chain can fold back or restrict the molecule's conformation, physically impeding the approach of the resin-bound amine to the activated carboxyl group. This increases the activation energy of the reaction, requiring more potent reagents or more forceful conditions to proceed efficiently.

Q2: I performed a double coupling with HATU and my Kaiser test is still positive. What is the absolute next step? A2: If a double coupling with a top-tier reagent like HATU fails, it is critical to cap the unreacted amines before proceeding.[2] Failure to do so will result in deletion sequences (peptides missing this lysine residue), which can be extremely difficult to separate from the target peptide during purification. Capping is achieved by acetylating the remaining free amines with a highly reactive, non-bulky agent like acetic anhydride.

Q3: Can I use more equivalents of the amino acid and coupling reagent? A3: Yes. For difficult couplings, increasing the concentration of reactants can be effective. While standard protocols often use 2-3 equivalents of amino acid, you can increase this to 5 equivalents for a challenging residue like this one.[12] Ensure you also increase the equivalents of the coupling reagent and base proportionally.

Q4: What is the role of the base (e.g., DIPEA) and can I change it? A4: The base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA), plays two key roles: 1) It deprotonates the carboxylic acid of the Fmoc-amino acid, forming the carboxylate needed to react with the coupling reagent. 2) It neutralizes the protonated N-terminus of the peptide-resin (if it's in a salt form). For extremely hindered couplings, using a more sterically bulky, non-nucleophilic base like 2,4,6-collidine can sometimes be beneficial as it is less likely to cause side reactions.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is the recommended starting point for incorporating Fmoc-Lys(iPr,Boc)-OH.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard methods (e.g., 20% piperidine in DMF) and the resin has been washed thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation (First Coupling): In a separate vessel, dissolve Fmoc-Lys(iPr,Boc)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of high-purity DMF. Allow this pre-activation to proceed for 1-5 minutes.

    • Causality: Pre-activating the amino acid ensures the highly reactive OAt ester is fully formed before it is introduced to the resin, maximizing coupling efficiency.[4]

  • First Coupling Reaction: Add the activation mixture to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 60-90 minutes at room temperature.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh activation mixture and allow the reaction to proceed for another 60-90 minutes.

  • Monitoring & Final Wash: Perform a colorimetric test (e.g., Kaiser or Chloranil) to confirm the absence of free amines.[2] Once the test is negative, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the next synthesis cycle.

G ActiveEster ActiveEster Resin Resin ActiveEster->Resin Introduced to Resin

Caption: Generalized mechanism of HATU-mediated coupling.

Protocol 2: Capping Unreacted Amines

Use this protocol if coupling remains incomplete after attempting the troubleshooting steps above.

  • Washing: After the final failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O / 0.5 M DIPEA).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times) to remove all reactants and byproducts. The resin is now ready for the deprotection of the newly added (and successfully coupled) residues.

References
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Google AI.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Giraud, M., et al. (1998). Comparative study of methods to couple hindered peptides. Journal of Peptide Research, 51(4), 304-311.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • Fairweather, K. A., et al. (2004). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 101(34), 12456-12460.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from [Link]

  • Kent, S. B. H., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 7(2), 65-73.
  • Fukuda, N., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Molecules, 28(3), 1083.

Sources

Troubleshooting

Improving N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine solubility in peptide synthesis solvents

Overview Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide addresses a specific, recurring challenge in the synthesis of complex peptides (such as Degarelix or Antide): the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide addresses a specific, recurring challenge in the synthesis of complex peptides (such as Degarelix or Antide): the limited solubility and gelation of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine .

Editorial Note on Nomenclature: While sometimes queried in laboratory databases as "N-α-Fmoc-N-α-isopropyl-N-α-t.-Boc-L-lysine", the chemically accurate structure places the isopropyl and Boc protecting groups on the epsilon (ε) amine of the lysine side chain. We will refer to this derivative by its standard abbreviation: Fmoc-Lys(iPr,Boc)-OH .

Diagnostic Center: Causality & Symptom Checker

Q: Why does Fmoc-Lys(iPr,Boc)-OH precipitate or form a gel in my automated synthesizer's amino acid vials? A: The solubility issues stem from the molecule's extreme hydrophobicity and steric bulk. The combination of the fluorenylmethyloxycarbonyl (Fmoc) group, the bulky tert-butyloxycarbonyl (Boc) group, and the isopropyl moiety creates a highly lipophilic molecule. While, temperature fluctuations (especially dropping below 20°C in an air-conditioned lab) or extended storage on the synthesizer deck induce hydrophobic stacking and intermolecular hydrogen bonding, leading to crystallization or gelation.

Q: Does the choice of SPPS solvent fundamentally change this behavior? A: Yes. Efficient solvation is essential for successful SPPS. and has a higher solvating power than DMF for hydrophobic sequences[1],[2]. Substituting DMF with NMP, or using a solvent mixture incorporating chaotropic agents like Dimethyl sulfoxide (DMSO), disrupts the intermolecular interactions that cause gelation[1].

Quantitative Data: Solvent Solvating Power

To optimize your automated runs, refer to the following verified solvent performance metrics for Fmoc-Lys(iPr,Boc)-OH at standard coupling concentrations (0.2 M - 0.5 M).

Solvent SystemSolvating Power / StabilityMechanism of ActionRecommendation
100% DMF Moderate (Prone to gelation over 24h)Standard polar aprotic solvation[2].Use only for immediate, manual couplings.
100% NMP High (Stable for >48h)Higher dipole moment disrupts hydrophobic stacking better than DMF[1].Preferred for automated SPPS.
DMF / DMSO (9:1 v/v) Very High (Prevents aggregation)DMSO acts as a chaotropic agent, breaking intermolecular H-bonds[1].Best for highly concentrated solutions (>0.3 M).
100% DCM Poor (Insoluble)Non-polar; cannot solvate the bulky Fmoc/Boc/iPr complex[2].Do not use for dissolution; wash steps only.
Workflow: Solubility Optimization Strategy

Below is the logical decision tree our application scientists use to resolve precipitation issues on the synthesizer deck.

SolubilityWorkflow Start Fmoc-Lys(iPr,Boc)-OH Precipitation Detected CheckConc Is concentration > 0.2 M? Start->CheckConc Dilute Dilute to 0.15 - 0.2 M Use Double Coupling CheckConc->Dilute Yes CheckSolvent Check Solvent System CheckConc->CheckSolvent No SwitchNMP Switch to NMP or DMF/DMSO (9:1 v/v) CheckSolvent->SwitchNMP CheckTemp Is deck temp < 20°C? SwitchNMP->CheckTemp Warm Gentle warming (30°C) or Microwave SPPS CheckTemp->Warm Yes

Caption: Workflow for resolving Fmoc-Lys(iPr,Boc)-OH solubility issues in automated SPPS.

Self-Validating Experimental Protocols

To guarantee experimental trustworthiness, the following protocols are designed as self-validating systems. If the solution fails a visual or chemical check, the protocol dictates an immediate corrective action rather than proceeding to a failed coupling.

Protocol A: Formulating a High-Stability Amino Acid Solution

Objective: Prepare a 0.2 M solution of Fmoc-Lys(iPr,Boc)-OH that remains stable on an automated synthesizer deck for up to 48 hours.

  • Calculate & Weigh: Weigh the required amount of Fmoc-Lys(iPr,Boc)-OH (Molecular Weight: 510.62 g/mol ) for a final concentration of 0.2 M. Causality: Lowering the concentration from the standard 0.5 M to 0.2 M exponentially decreases the thermodynamic drive for crystallization.

  • Solvent Addition: Add 90% of the target volume using anhydrous rather than DMF[2].

  • Agitation & Validation: Vortex the vial for 60 seconds at room temperature.

    • Validation Check: Hold the vial against a dark background. If the solution is perfectly clear, proceed to Step 5. If micro-crystals or turbidity remain, proceed to Step 4.

  • Chaotropic Rescue (If needed): Add Dimethyl sulfoxide (DMSO) dropwise up to 10% of the total volume[1]. Vortex until clear.

  • Final Volume: Adjust to the final target volume with NMP.

  • Coupling Adjustment: Because a lower concentration (0.2 M) is used, program the synthesizer to perform a double coupling (e.g., 2 x 45 minutes) using DIC/Oxyma to ensure complete acylation.

Protocol B: Microwave-Assisted Coupling

Objective: Utilize thermal energy to maintain solubility and drive the sterically hindered coupling reaction to completion.

  • Preparation: Dissolve Fmoc-Lys(iPr,Boc)-OH in DMF at 0.2 M.

  • Activation: Add 1 equivalent of Oxyma Pure and 1 equivalent of N,N'-Diisopropylcarbodiimide (DIC) directly before addition to the resin[2].

  • Microwave Parameters: Transfer to the microwave reaction vessel. Heat the reaction to 75°C for 5 minutes.

    • Causality: The application of microwave energy prevents the hydrophobic collapse of the peptide chain on the resin and keeps the bulky Fmoc-Lys(iPr,Boc)-OH fully solvated during the transition state of the amide bond formation.

  • Validation Check: Post-coupling, perform a Kaiser Test on a small resin cleavage sample. A yellow result (negative for free amines) validates the coupling success. If the beads remain blue, repeat Step 3.

Expert FAQs

Q: Can I use Dichloromethane (DCM) to help dissolve Fmoc-Lys(iPr,Boc)-OH? A: No. While and is used extensively in Boc-chemistry, it is a poor solvent for highly protected Fmoc-amino acids[1]. Attempting to dissolve Fmoc-Lys(iPr,Boc)-OH in pure DCM will result in a milky suspension[2]. Stick to polar aprotic solvents like NMP or DMF.

Q: I am using HATU/DIPEA for activation. Does this affect solubility? A: Yes. The addition of the base N,N-Diisopropylethylamine (DIPEA) can sometimes induce the formation of less soluble salts with the amino acid prior to activation. If you observe precipitation upon adding DIPEA, switch to a base-free activation method like DIC/Oxyma, which maintains a neutral-to-slightly-acidic environment until the actual coupling step[2], thereby improving the solubility profile of the activated ester.

Q: The product specifications say it is "clearly soluble" at 0.5 M in DMF. Why am I having issues? A: Quality control tests by suppliers evaluate solubility immediately upon dissolution in pristine, freshly degassed DMF at standard room temperature (20-25°C). In a real-world automated SPPS environment, the solution may sit for 12-24 hours. During this time, minor evaporation, temperature drops, or the inherent tendency of the molecule to self-associate will cause delayed precipitation.

References

Sources

Optimization

Technical Support Center: Optimizing Global Deprotection for Peptides Containing Fmoc-Lys(iPr,Boc)-OH

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the global deprotection of peptides containing the sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the global deprotection of peptides containing the sterically hindered unnatural amino acid N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine [Fmoc-Lys(iPr,Boc)-OH].

Below, we detail the mechanistic causality of common side reactions, provide a diagnostic FAQ, and outline a self-validating experimental protocol to ensure high-yield, high-purity cleavage.

Part 1: Mechanistic Insights (The "Why")

The integration of an N-ε-isopropyl group onto a lysine side chain introduces significant steric bulk around the secondary amine. In standard solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group is rapidly cleaved by Trifluoroacetic acid (TFA) via an acid-catalyzed mechanism. This involves the protonation of the Boc carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates[1].

However, the bulky isopropyl group restricts the conformational freedom of the N-Boc bond. This steric hindrance impedes the formation of the transition state required for the tert-butyl cation to depart, drastically slowing down the reaction kinetics[2]. Consequently, standard 2-hour TFA cleavage protocols often result in incomplete deprotection .

To force the reaction to completion, chemists must extend the cleavage time or increase the temperature. This extended exposure to concentrated TFA creates a secondary problem: the prolonged presence of highly reactive tert-butyl cations. These cations act as potent electrophiles and will readily undergo Friedel-Crafts alkylation with electron-rich nucleophilic residues in your peptide—most notably Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys)—forming undesired side products[3]. Balancing complete Boc removal against the prevention of cation-driven alkylation is the core challenge of this workflow.

Mechanism A Resin-Peptide-Lys(iPr,Boc) B TFA Cleavage (Protonation) A->B C Steric Hindrance Slows Cleavage B->C D tert-Butyl Cation Generation C->D Extended Time (3-4h) F Incomplete Deprotection (+100 Da Byproduct) C->F Insufficient Time/Temp E Target Product: Peptide-Lys(iPr) D->E G Scavengers (TIPS, EDT, Water) D->G I Alkylation of Trp/Tyr (+56 Da Byproduct) D->I Poor Scavenging H Quenched Cations (Safe) G->H Efficient Quenching

Figure 1: Mechanism of Lys(iPr,Boc) deprotection and tert-butyl cation scavenging pathways.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a +100 Da mass shift. What is this, and how do I eliminate it? A: A +100 Da shift corresponds to an intact, un-cleaved Boc group. Due to the steric hindrance of the N-ε-isopropyl group, a standard 2-hour TFA cleavage at room temperature is insufficient. Solution: Extend the cleavage time to 3–4 hours. If your peptide sequence is prone to acid-catalyzed degradation (e.g., Asp-Gly sequences forming aspartimides), do not extend the time indefinitely. Instead, gently heat the cleavage cocktail to 35 °C. The thermal energy helps overcome the activation energy barrier imposed by the isopropyl steric bulk.

Q2: After extending the cleavage time, my Lys(iPr,Boc) is fully deprotected, but I now see +56 Da mass shifts on my Tryptophan and Tyrosine residues. How do I prevent this? A: The +56 Da shift indicates a tert-butyl (+tBu) alkylation. The extended cleavage time gives the tert-butyl cations more opportunity to attack the indole ring of Trp or the phenol ring of Tyr[3]. Solution: You must optimize your scavenger cocktail. Standard Reagent K (which relies heavily on phenol and thioanisole) may not act fast enough during extended cleavages. Switch to a cocktail utilizing highly nucleophilic, irreversible scavengers. Triisopropylsilane (TIPS) is exceptionally efficient at quenching carbocations. Ensure your cocktail contains at least 5% TIPS.

Q3: Can I use stronger acids like TMSBr or TFMSA to speed up the Lys(iPr,Boc) deprotection and avoid long TFA exposure? A: We strongly advise against this for routine SPPS. While Trimethylsilyl bromide (TMSBr) or Trifluoromethanesulfonic acid (TFMSA) will rapidly cleave sterically hindered Boc groups, they are highly corrosive and frequently cause severe peptide backbone cleavage or unintended side-chain modifications. Modulating temperature (35 °C) and scavenger concentration in TFA is a much safer, more reliable approach.

Workflow Start LC-MS Analysis of Crude Cleaved Peptide Q1 Is there a major +100 Da peak? Start->Q1 A1 Incomplete Boc Removal. Increase TFA time to 3-4h or heat to 35°C. Q1->A1 Yes Q2 Are there major +56 Da peaks? Q1->Q2 No A2 t-Butyl Alkylation. Increase TIPS/EDT concentration to 5-10%. Q2->A2 Yes Q3 Are there major -18 Da peaks? Q2->Q3 No A3 Aspartimide Formation. Lower temperature to RT, add 0.1M HOBt to cocktail. Q3->A3 Yes Success Proceed to Preparative HPLC Q3->Success No

Figure 2: LC-MS diagnostic workflow for troubleshooting global deprotection side reactions.

Part 3: Quantitative Cleavage Cocktail Comparison

To illustrate the causality between cocktail composition and reaction outcomes, the following table summarizes the quantitative data for various cleavage conditions applied to a model peptide containing Fmoc-Lys(iPr,Boc)-OH, Trp, and Met.

Cocktail CompositionRatio (v/v)Time & TempLys(iPr) Deprotection EfficiencySide Reaction Risk (+56 Da Alkylation)Recommended Use Case
Standard Reagent K (TFA / Phenol / Water / Thioanisole / EDT)82.5 : 5 : 5 : 5 : 2.52h @ 25 °C~60% (High +100 Da)Low (<2%)Standard peptides; Not recommended for Lys(iPr,Boc).
Extended Reagent K (TFA / Phenol / Water / Thioanisole / EDT)82.5 : 5 : 5 : 5 : 2.54h @ 25 °C~90%Moderate (~15%)Peptides lacking Trp/Tyr where extended time is tolerable.
Optimized TIPS/EDT (TFA / TIPS / Water / EDT)90 : 5 : 2.5 : 2.53h @ 35 °C>99% Low (<3%) Highly Recommended. Balances complete cleavage with cation quenching.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Optimized TIPS/EDT cocktail combined with mild thermal acceleration. It is designed as a self-validating system: LC-MS checkpoints are built into the workflow to ensure the causality of your modifications is actively monitored.

Materials Required:
  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT) (Note: Use only in a fume hood due to strong odor)

  • Ultrapure Water (Milli-Q)

  • Dichloromethane (DCM)

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

Step 1: Resin Preparation & Washing

  • Transfer the fully synthesized peptide-resin to a fritted cleavage syringe.

  • Wash the resin thoroughly with DCM (5 × 1 min). Causality Note: Traces of Dimethylformamide (DMF) from the final Fmoc deprotection can react with TFA to form formyl cations, leading to irreversible formylation of the peptide. DCM washing prevents this.

  • Dry the resin under a gentle stream of nitrogen for 10 minutes.

Step 2: Cocktail Preparation

  • Prepare the cleavage cocktail fresh immediately before use: 90% TFA / 5% TIPS / 2.5% Water / 2.5% EDT . Causality Note: EDT oxidizes rapidly in air, losing its ability to scavenge cations and protect Methionine/Cysteine residues. Fresh preparation ensures maximum nucleophilicity.

Step 3: Cleavage Reaction

  • Add 10 mL of the cleavage cocktail per 1 gram of dry resin.

  • Seal the vessel and incubate in a temperature-controlled shaker at 35 °C for exactly 3 hours . Causality Note: The 35 °C temperature provides the necessary kinetic energy to overcome the steric hindrance of the N-ε-isopropyl group, ensuring >99% Boc removal without requiring a 6-hour incubation that would degrade the peptide backbone.

Step 4: Precipitation and Isolation

  • Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the remaining resin with 2 mL of neat TFA and combine the filtrates.

  • Add the filtrate dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant.

  • Wash the peptide pellet with fresh ice-cold ether two more times to remove residual TFA and scavengers.

  • Dry the pellet under vacuum.

Step 5: Self-Validation (LC-MS Checkpoint)

  • Dissolve 1 mg of the crude peptide in 1 mL of 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Run an LC-MS analysis.

  • Validation: Confirm the absence of the +100 Da mass shift (verifying complete Boc removal) and the absence of +56 Da mass shifts (verifying successful t-butyl cation scavenging). If either is present, refer to the Diagnostic Workflow (Figure 2).

References

  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules 2022, 27(22), 8066.[Link][2]

Sources

Troubleshooting

Troubleshooting reverse-phase HPLC purification of N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

Curated by Senior Application Scientists for Drug Development Professionals Introduction Purifying orthogonally protected amino acid building blocks like N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine presents a unique chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Curated by Senior Application Scientists for Drug Development Professionals

Introduction

Purifying orthogonally protected amino acid building blocks like N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine presents a unique chromatographic paradox. As a chromatographer, you must balance a base-labile Fmoc group, an acid-labile Boc group, and a free carboxylic acid that demands a low pH for proper column retention. This guide dissects the causality behind common failure modes and provides a self-validating framework for high-yield purification.

Section 1: Mechanistic Constraints & Causality

To troubleshoot effectively, we must first understand the conflicting chemical properties of the molecule's functional groups:

  • Fmoc (9-Fluorenylmethoxycarbonyl): Located on the alpha-amine, this group provides strong UV absorbance (265 nm, 301 nm) and hydrophobicity. It is highly stable in acidic conditions but rapidly cleaves via an E1cB mechanism in the presence of secondary amines or when the pH exceeds 8[].

  • Boc (tert-Butyloxycarbonyl): Protects the sterically hindered ε-isopropylamine. It is stable in basic to neutral conditions but undergoes acid-catalyzed hydrolysis. While transient exposure to 0.1% TFA during an HPLC run is often tolerated, the concentration of TFA during post-run solvent evaporation rapidly cleaves the Boc group[2].

  • Carboxylic Acid: Must be fully protonated (pH < 3.0) to prevent peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica stationary phase.

G Molecule Fmoc-Lys(iPr,Boc)-OH Fmoc Alpha-Amine: Fmoc Group Molecule->Fmoc Boc Epsilon-Amine: iPr + Boc Group Molecule->Boc COOH C-Terminus: Carboxylic Acid Molecule->COOH BaseLabile Base Labile (Cleaves at pH > 8) Fmoc->BaseLabile AcidLabile Acid Labile (Cleaves in strong TFA) Boc->AcidLabile Ionizable Requires pH < 4 for RP-HPLC Retention COOH->Ionizable Solution Optimal Condition: 0.1% Formic Acid (pH ~2.7) BaseLabile->Solution AcidLabile->Solution Ionizable->Solution

Caption: Chemical stability constraints and mobile phase optimization for Fmoc-Lys(iPr,Boc)-OH.

Section 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I observing a secondary peak with a mass of [M-100] during purification? A1: This mass loss corresponds to the cleavage of the Boc group. The causality usually lies in the post-purification handling rather than the HPLC run itself. When using 0.1% Trifluoroacetic acid (TFA) as a mobile phase additive, the acid is relatively dilute. However, during rotary evaporation or lyophilization, the volatile organic modifier (acetonitrile) and water evaporate faster than the TFA. This causes a localized spike in acid concentration, driving the acid-catalyzed hydrolysis of the Boc group[2]. Field-Proven Solution: Switch your mobile phase additive from 0.1% TFA to 0.1% Formic Acid, which is milder and more volatile, or ensure fractions are immediately frozen and lyophilized without prior concentration[].

Q2: Why is my main peak tailing severely on the C18 column? A2: Tailing of free carboxylic acids occurs when the mobile phase pH is near the molecule's pKa, resulting in a mixed population of protonated and deprotonated species. The unprotonated carboxylate interacts strongly with metallic impurities or unendcapped silanols on the silica matrix[4]. Field-Proven Solution: Ensure the mobile phase pH is strictly controlled between 2.5 and 3.0. Use a highly endcapped, high-purity silica C18 column, or a column with a polar-embedded group to shield residual silanols[5].

Q3: I see a peak with [M-222]. What causes this and how do I prevent it? A3: A mass loss of 222 Da indicates the cleavage of the Fmoc group. Because Fmoc is base-labile, this artifact suggests nucleophilic or basic contamination[]. This often arises from using aged acetonitrile (which can degrade to release trace ammonia) or cross-contamination from previous HPLC runs that utilized basic buffers like ammonium hydroxide or triethylamine[5]. Field-Proven Solution: Dedicate a specific column for acidic/neutral purifications and flush the system thoroughly with fresh, LC-MS grade water and acetonitrile before injecting Fmoc-protected compounds.

Q4: How do I resolve Fmoc-Lys(iPr,Boc)-OH from its des-isopropyl impurity? A4: The N-ε-isopropyl group adds localized steric bulk and hydrophobicity. To exploit this, decrease the gradient slope to 0.5% B/min through the elution window. Additionally, consider switching from a standard C18 to a Phenyl-Hexyl stationary phase. The phenyl ring provides π-π selectivity for the Fmoc group, anchoring the molecule, while the alkyl chain allows the isopropyl group to interact differentially compared to the primary amine of the des-isopropyl impurity.

G Start Crude Fmoc-Lys(iPr,Boc)-OH RP-HPLC Analysis Tailing Is Peak Tailing Observed? Start->Tailing FixTailing Adjust pH to 2.5-3.0 (Use 0.1% Formic Acid) Tailing->FixTailing Yes BocLoss Is Boc Cleavage Observed (-100 Da)? Tailing->BocLoss No FixTailing->BocLoss FixBoc Remove TFA. Use Formic Acid & Lyophilize Immediately BocLoss->FixBoc Yes FmocLoss Is Fmoc Cleavage Observed (-222 Da)? BocLoss->FmocLoss No FixBoc->FmocLoss FixFmoc Ensure pH < 7. Use Fresh HPLC Solvents (No Amines) FmocLoss->FixFmoc Yes Success Optimal Purification Achieved FmocLoss->Success No FixFmoc->Success

Caption: Diagnostic workflow for RP-HPLC troubleshooting of Fmoc-Lys(iPr,Boc)-OH.

Section 3: Self-Validating Experimental Protocol

Protocol: High-Yield Purification of Fmoc-Lys(iPr,Boc)-OH This protocol integrates a self-validating feedback loop to ensure structural integrity is maintained throughout the workflow.

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

    • Causality: Formic acid provides sufficient protons to suppress carboxylic acid ionization without the aggressive hydrolytic potential of concentrated TFA[].

  • Buffer B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Step 2: Sample Solubilization

  • Dissolve the crude mixture in 50:50 Water/Acetonitrile. Avoid using DMF or DMSO if possible, as they can cause peak distortion (solvent mismatch) and are difficult to remove during lyophilization. If the sample is highly hydrophobic, use up to 20% THF as a solubilizer.

Step 3: Chromatographic Separation

  • Column: Fully endcapped C18 preparative column (e.g., 5 µm, 100 Å).

  • Gradient: 30% B to 90% B over 30 minutes.

  • Detection: Monitor UV at 265 nm (Fmoc specific) and 210 nm (peptide backbone).

Step 4: Fraction Validation & Lyophilization (The Self-Validating Step)

  • Collect fractions based on the 265 nm threshold.

  • Validation Check 1: Immediately take a 10 µL aliquot from the main pooled fraction and re-inject it on an analytical LC-MS. Confirm the presence of the intact mass [M+H]+ and the absence of the[M-100] peak.

  • If intact, immediately flash-freeze the pooled fractions in liquid nitrogen and lyophilize. Do not use a rotary evaporator , as applied heat (even 40°C) combined with solvent evaporation accelerates acid hydrolysis[2].

  • Validation Check 2: Re-analyze the dry powder via LC-MS to confirm the lyophilization process did not induce Boc cleavage.

Section 4: Quantitative Data Insights

Table 1: Mobile Phase Additive Comparison for Fmoc/Boc Amino Acid Purification

AdditiveApprox. pHCarboxylic Acid Peak ShapeBoc Stability (Post-Run Concentration)Fmoc StabilityVolatility for Lyophilization
0.1% TFA ~2.0ExcellentPoor (Cleaves rapidly)ExcellentHigh
0.1% Formic Acid ~2.7GoodExcellentExcellentHigh
10 mM NH₄OAc ~4.5Moderate (Tailing risk)ExcellentGoodModerate
0.1% NH₄OH ~10.0Poor (Elutes in void)ExcellentPoor (Cleaves rapidly)High
References
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. 2

  • FAQ Peptide Purification - BOC Sciences Amino Acid.

  • HPLC Troubleshooting Guide - Pitt.edu. 4

  • Fmoc Amino Acids - BOC Sciences.

  • HPLC Troubleshooting Guide - Sigma-Aldrich.

  • HPLC Troubleshooting - Thermo Fisher Scientific. 5

Sources

Reference Data & Comparative Studies

Validation

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine vs Fmoc-Lys(Boc)-OH coupling efficiency

Objective Comparison Guide: N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine vs. Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis The incorporation of lysine into synthetic peptides is a cornerstone of modern drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine vs. Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

The incorporation of lysine into synthetic peptides is a cornerstone of modern drug development. While standard Fmoc-Lys(Boc)-OH is universally utilized for native sequence elongation, the introduction of N-alkylated derivatives—specifically N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine —is increasingly critical for developing peptidomimetics with enhanced proteolytic stability and restricted conformational flexibility.

However, transitioning from a primary amino acid to an N-isopropyl derivative fundamentally alters the thermodynamic and kinetic landscape of Solid-Phase Peptide Synthesis (SPPS). This guide provides a mechanistic analysis, quantitative comparison, and validated protocols for managing the extreme steric hindrance associated with N-isopropyl lysine derivatives.

Mechanistic Insights: The Causality of Steric Hindrance

To understand the divergent coupling efficiencies between these two building blocks, we must analyze the transition state of the amide bond formation.

The Standard Pathway (Fmoc-Lys(Boc)-OH): Standard Fmoc-Lys(Boc)-OH features a primary α-amine. Following Fmoc deprotection, this unhindered primary amine readily acts as a nucleophile. When the subsequent amino acid is activated by standard uronium reagents (e.g., HATU) into an O-At ester, the primary amine easily attacks the carbonyl carbon to form the tetrahedral intermediate. This results in rapid, high-yield couplings (>95%)[1].

The Hindered Pathway (N-α-isopropyl-Lysine): N-alkylation replaces a hydrogen atom on the α-amine with a bulky isopropyl group, converting it into a secondary amine. This creates two distinct synthetic challenges:

  • Coupling of the N-isopropyl amino acid: The activated ester of N-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine is slightly more hindered than standard lysine, but can generally be coupled to a growing peptide chain using standard reagents (HATU/DIPEA) with extended reaction times.

  • Coupling onto the N-isopropyl amino acid (The Critical Bottleneck): Once incorporated, the exposed N-terminal secondary amine is shielded by the massive steric bulk of the isopropyl group. When the next amino acid attempts to couple, the bulky O-At active ester physically clashes with the isopropyl group, preventing the formation of the tetrahedral intermediate[2]. Standard coupling reagents frequently fail here, resulting in massive deletion sequences or requiring repeated couplings with poor yields[3].

To bypass this, the incoming amino acid must be activated into a highly electrophilic, low-steric-profile species. Two field-proven solutions exist: generating an acid chloride in situ using BTC (Triphosgene)[4], or generating an N-acyl imidazolium using TCFH-NMI[5].

SPPS_Workflow cluster_standard Standard Lysine Pathway cluster_hindered N-Isopropyl Lysine Pathway Start Resin-Bound Peptide Lys Fmoc-Lys(Boc)-OH Coupling Start->Lys IsoLys N-α-Fmoc-N-α-isopropyl- Lys(Boc)-OH Coupling Start->IsoLys Deprot1 Fmoc Deprotection (20% Piperidine) Lys->Deprot1 Next1 Standard Coupling (HATU/DIPEA) Deprot1->Next1 Deprot2 Fmoc Deprotection (20% Piperidine) IsoLys->Deprot2 Next2 Specialized Coupling (TCFH-NMI or BTC) Deprot2->Next2

SPPS workflow diverging at standard vs. sterically hindered N-isopropyl lysine coupling.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when utilizing these two amino acid derivatives in a standard SPPS environment.

ParameterFmoc-Lys(Boc)-OHN-α-Fmoc-N-α-isopropyl-N-ε-Boc-L-lysine
α-Amine Classification Primary (Unhindered)Secondary (Highly Sterically Hindered)
Coupling of the AA to Resin >95% yield (45 min)~85-90% yield (Requires 90-120 min)
Coupling onto the AA >95% yield (Standard HATU)<20% (HATU) / >85% (TCFH-NMI or BTC)
Preferred Activation Chemistry Uronium (HATU, HBTU) or Carbodiimide (DIC/Oxyma)N-Acyl Imidazolium (TCFH) or Acid Chloride (BTC)
Epimerization Risk LowModerate to High (Requires precise base control)
Solvent Preference DMFAcetonitrile/DMF mixture (for TCFH activation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol 1 utilizes standard chemistry for unhindered lysine, while Protocol 2 deploys advanced TCFH-NMI chemistry to overcome the steric blockade of the N-isopropyl derivative.

Protocol 1: Standard Coupling of Fmoc-Lys(Boc)-OH

Mechanism: Formation of an O-At active ester via HATU, suitable for unhindered primary amines[1].

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-Lys(Boc)-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 2 minutes. (Self-validation: The solution should turn pale yellow, indicating active ester formation).

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Verification: Perform a Kaiser test. A clear/yellow resin indicates a successful coupling (primary amine consumed). Wash with DMF (5 × 1 min).

Protocol 2: Sterically Hindered Coupling onto N-α-isopropyl-Lysine

Mechanism: Standard HATU will fail here. We utilize TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI). TCFH reacts with the incoming carboxylic acid and NMI to form an ultra-reactive, sterically compact N-acyl imidazolium ion[5]. NMI acts as both a nucleophilic catalyst and a mild base (pKa ~7), which prevents the epimerization commonly seen with stronger bases[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 3 min, 1 × 10 min). Wash with DMF (3 × 1 min), followed by anhydrous Acetonitrile (3 × 1 min). (Note: Acetonitrile is the preferred solvent for TCFH activation).

  • Pre-Activation: In a dry vial, dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of TCFH in Acetonitrile. Add 6.0 equivalents of NMI. Agitate for 5 minutes at room temperature.

  • Coupling: Transfer the highly reactive N-acyl imidazolium solution to the resin containing the exposed N-isopropyl secondary amine. Agitate for 2 to 4 hours at room temperature.

  • Verification: The standard Kaiser test is unreliable for secondary amines. Perform a Chloranil test; a colorless resin bead indicates successful acylation of the secondary amine. Wash with Acetonitrile (3 × 1 min) and DMF (3 × 1 min).

TCFH_Mechanism Acid Incoming Fmoc-Amino Acid TCFH TCFH + NMI Activation Acid->TCFH Acyl Highly Reactive N-Acyl Imidazolium TCFH->Acyl in situ Product Sterically Hindered Peptide Bond Acyl->Product Amine Resin-Bound N-Isopropyl-Lysine Amine->Product Nucleophilic Attack

Mechanistic pathway of TCFH-NMI activation overcoming N-isopropyl steric hindrance.

References

  • BenchChem. "Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)
  • Beutner, G. et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
  • Falb, E. et al. "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, PubMed/NIH, 1999.
  • Wang, X. et al. "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine, a specialized building block. We will dissect its spectral signatures, compare them with a more common lysine derivative, and provide a robust protocol for its characterization, offering field-proven insights for researchers and drug development professionals.

The Structural Significance of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine

Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine is a strategically modified amino acid derivative designed for specific applications in peptide chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides a base-labile protecting group, a cornerstone of solid-phase peptide synthesis (SPPS).[2] On the ε-amine, the dual protection with both a tert-butyloxycarbonyl (Boc) group and an isopropyl group offers unique steric and electronic properties. The Boc group is acid-labile, providing an orthogonal deprotection strategy to the Fmoc group.[3] The addition of the isopropyl group further increases steric hindrance around the ε-nitrogen, which can be leveraged to influence peptide conformation or modulate interaction with biological targets.

The successful synthesis and purification of this complex derivative hinge on unambiguous structural confirmation, for which ¹H and ¹³C NMR spectroscopy are the most powerful and definitive tools.[3]

Deciphering the ¹H and ¹³C NMR Spectra

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with characteristic signals for the lysine backbone, the Fmoc, Boc, and isopropyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Fmoc Aromatic Protons~7.20 - 7.80Multiplet8HThe aromatic protons of the fluorenyl group will appear as a series of multiplets in the downfield region.[4][5]
Lysine α-CH~4.20 - 4.50Multiplet1HThis proton is adjacent to the electron-withdrawing Fmoc-protected amine and the carboxylic acid, resulting in a downfield shift.
Fmoc CH & CH₂~4.10 - 4.40Multiplet3HThese protons of the fluorenylmethoxycarbonyl group will likely overlap with the α-CH of lysine.
Isopropyl CH~3.20 - 3.50Septet1HThe methine proton of the isopropyl group will be deshielded by the adjacent nitrogen and will appear as a septet due to coupling with the six methyl protons.[6]
Lysine ε-CH₂~2.90 - 3.20Multiplet2HThese protons are adjacent to the N-isopropyl-N-Boc group and will be shifted downfield.
Lysine β, γ, δ-CH₂~1.20 - 1.90Multiplets6HThe methylene protons of the lysine side chain will appear as a series of overlapping multiplets.
Boc (CH₃)₃~1.40Singlet9HThe nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet.[3]
Isopropyl (CH₃)₂~1.10 - 1.30Doublet6HThe six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton.[6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the presence of all carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
Lysine C=O (Carboxyl)~172 - 176The carboxylic acid carbonyl carbon.
Fmoc C=O (Carbonyl)~156The carbonyl carbon of the Fmoc protecting group.[4]
Boc C=O (Carbonyl)~155The carbonyl carbon of the Boc protecting group.[7]
Fmoc Aromatic Carbons~120 - 144Multiple signals corresponding to the aromatic carbons of the fluorenyl group.[4][5]
Boc Quaternary Carbon~79 - 81The quaternary carbon of the tert-butyl group.[7]
Fmoc CH & CH₂~47, ~67The aliphatic carbons of the fluorenylmethoxycarbonyl group.[4]
Lysine α-CH~53 - 56The α-carbon of the lysine backbone.
Isopropyl CH~45 - 50The methine carbon of the isopropyl group.
Lysine ε-CH₂~40 - 45The ε-carbon of the lysine side chain, shifted downfield by the adjacent nitrogen.
Lysine β, γ, δ-CH₂~22 - 32The remaining methylene carbons of the lysine side chain.
Boc CH₃~28The methyl carbons of the tert-butyl group.[7]
Isopropyl CH₃~20 - 22The methyl carbons of the isopropyl group.

Comparative Analysis: The Impact of N-Isopropylation

To truly appreciate the spectroscopic features of our target molecule, a comparison with the more common Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is instructive. The primary difference will be the presence of the isopropyl group signals and their influence on the adjacent ε-CH₂ protons of the lysine side chain.

Spectral Feature Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine Nα-Fmoc-Nε-Boc-L-lysine Reason for Difference
¹H NMR
Isopropyl CHSeptet, ~3.2-3.5 ppmAbsentPresence of the isopropyl group.
Isopropyl (CH₃)₂Doublet, ~1.1-1.3 ppmAbsentPresence of the isopropyl group.
Lysine ε-CH₂Shifted slightly further downfield~2.9-3.1 ppmThe additional electron-withdrawing effect and steric bulk of the isopropyl group.
¹³C NMR
Isopropyl CH~45-50 ppmAbsentPresence of the isopropyl group.
Isopropyl CH₃~20-22 ppmAbsentPresence of the isopropyl group.
Lysine ε-CH₂Shifted slightly further downfield~40 ppmThe electronic and steric influence of the N-isopropyl group.

This comparative analysis highlights how the introduction of the isopropyl group provides distinct and readily identifiable NMR signals, allowing for straightforward confirmation of its presence.

Experimental Protocol for NMR Characterization

The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for protected amino acids like Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh ~10-20 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum (e.g., with proton decoupling) D->E F Fourier transform and phase correct the spectra E->F G Calibrate the chemical shift scale (e.g., to residual solvent peak) F->G H Integrate ¹H signals and assign peaks based on chemical shift and multiplicity G->H I Assign ¹³C peaks based on chemical shifts H->I

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence chemical shifts.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set appropriately (e.g., 1-2 seconds) to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with sharp singlets for each unique carbon, simplifying interpretation.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis. For CDCl₃, the residual proton signal is at 7.26 ppm and the carbon signal is at 77.16 ppm. For DMSO-d₆, the residual proton signal is at 2.50 ppm and the carbon signal is at 39.52 ppm.[4][8]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Spectral Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H).

    • Compare the observed spectra with the predicted data and the spectra of related compounds to confirm the structure.

Conclusion and Future Outlook

The detailed ¹H and ¹³C NMR characterization of Nα-Fmoc-Nε-isopropyl-Nε-t-Boc-L-lysine is essential for its effective use in research and development. By understanding the expected spectral features and employing a rigorous experimental protocol, scientists can confidently verify the identity and purity of this valuable synthetic building block. The unique spectroscopic signatures imparted by the N-isopropyl group provide a clear diagnostic handle for its identification. As the demand for more complex and precisely engineered peptides grows, the thorough characterization of such specialized amino acid derivatives will continue to be a critical component of the drug discovery and development pipeline.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Validation of Peptides Containing N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

This guide provides an in-depth technical comparison and validation workflow for synthetic peptides incorporating the non-standard protected amino acid, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation workflow for synthetic peptides incorporating the non-standard protected amino acid, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices to ensure robust and reliable peptide validation.

Introduction: The Challenge of Complex Side-Chain Modifications

In therapeutic peptide development, the identity, purity, and stability of the active pharmaceutical ingredient (API) are paramount.[1][2] The process of validating a synthetic peptide ensures that it meets stringent quality criteria, a mandate outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4] While standard peptides present a known set of analytical challenges, the introduction of complex, non-standard amino acids with bulky protecting groups elevates the difficulty of this process significantly.

The residue at the heart of this guide, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, is a prime example. Its unique dual-protection scheme on the epsilon-amine (ε-NH2) with both an isopropyl (iPr) and a tert-butyloxycarbonyl (Boc) group presents a distinct analytical challenge. Unlike standard Lys(Boc) or Lys(Fmoc) which are governed by well-understood deprotection and fragmentation rules, this residue requires a tailored validation approach.[5][6] The core question for validation is to confirm the presence and stability of this entire modified residue within the final peptide sequence, ensuring it is not an unintended byproduct but a deliberate, critical component of the molecule's design.

The Analytical Strategy: An Orthogonal Approach to Validation

An orthogonal protection strategy, which uses protecting groups that can be removed under different chemical conditions, is a cornerstone of complex peptide synthesis.[7][8][9] This same principle of orthogonality must be applied to the analytical validation. We must confirm not only the peptide's primary sequence but also the precise mass and location of the intact N-ε-isopropyl-N-ε-t-Boc moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task, providing both high-resolution separation and mass-based identification.[10][11]

The overall workflow is a multi-stage process designed to systematically purify and characterize the peptide, ensuring that the final data is unambiguous.

G cluster_synthesis Synthesis & Cleavage cluster_analysis Purification & Validation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Peptide Chain Elongation HPLC Preparative HPLC Purification Cleavage->HPLC Crude Peptide LCMS LC-MS Analysis (Identity & Purity) HPLC->LCMS Isolate Target Peptide MSMS Tandem MS (MS/MS) (Sequence Confirmation) LCMS->MSMS Fragment Precursor Ion Final Purity, Identity, and Sequence Verified MSMS->Final Validation Report

Caption: High-level workflow for synthesis and validation of modified peptides.

Detailed Experimental Protocol: LC-MS Validation

This protocol provides a self-validating system for the analysis of a peptide containing the modified lysine residue. The choices within are grounded in established chromatographic and mass spectrometric principles.[12][13]

Sample Preparation

Proper sample preparation is critical to prevent analyte loss and ensure reproducible results.[14] Peptides with bulky, hydrophobic groups like Boc are prone to adsorption onto container surfaces.[14][15]

  • Reconstitution: Dissolve the lyophilized peptide in a solution of 50:50 acetonitrile (ACN)/deionized water to a stock concentration of 1 mg/mL. If solubility is poor, add 1-2% formic acid (FA) or dimethyl sulfoxide (DMSO). Rationale: Acetonitrile helps solubilize the hydrophobic peptide, while formic acid ensures the peptide is protonated for better reverse-phase retention and ionization.

  • Working Solution: Dilute the stock solution to a final concentration of 5-10 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA).[15] Rationale: Injecting the sample in a solvent weaker than the column's mobile phase ensures sharp peak shapes and prevents peak distortion.

  • Vials: Use low-binding polypropylene or silanized glass vials to minimize sample loss due to nonspecific adsorption.[14]

Liquid Chromatography (LC) Method

The goal is to achieve baseline separation of the main peptide from any impurities, such as peptides with partial loss of the protecting groups (e.g., loss of Boc, loss of isopropyl).

ParameterRecommended SettingRationale & Expertise
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides the necessary hydrophobicity to retain the peptide.[16] A sub-2 µm particle size offers high resolution to separate closely related impurities.
Mobile Phase A 0.1% Formic Acid (FA) in WaterFormic acid is a volatile mobile phase modifier that is ideal for MS as it aids in protonation for positive mode ESI without causing significant ion suppression.[12][14]
Mobile Phase B 0.1% Formic Acid (FA) in Acetonitrile (ACN)Acetonitrile is the standard organic solvent for reverse-phase peptide separations due to its low viscosity and UV transparency.
Gradient 5-65% B over 30 minutesA relatively shallow gradient is crucial for resolving impurities that have only minor changes in hydrophobicity, such as the loss of an isopropyl group.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column that balances analysis time with separation efficiency.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation.
Mass Spectrometry (MS) Method

The MS method is designed to first confirm the mass of the intact peptide and then to fragment it to verify the amino acid sequence and the location of the modification.[17]

ParameterRecommended SettingRationale & Expertise
Ionization Mode Positive Electrospray (ESI+)Peptides contain basic residues (like the N-terminus and lysine) that readily accept protons, making ESI+ the most sensitive ionization mode.
MS1 Scan Range 400-2000 m/zThis range is typically sufficient to capture the various charge states ([M+2H]²⁺, [M+3H]³⁺, etc.) of most synthetic peptides.
MS1 Analysis Calculate Expected MassThe first step is to calculate the theoretical monoisotopic mass of the peptide with the intact N-ε-isopropyl-N-ε-t-Boc-L-lysine. This serves as the primary confirmation of identity.
MS/MS Fragmentation Collision-Induced Dissociation (CID)CID is a robust fragmentation technique that primarily cleaves the peptide backbone, producing predictable b- and y-type fragment ions that can be used to sequence the peptide.[17]
MS/MS Analysis Target Diagnostic IonsIsolate the precursor ion (from MS1) and fragment it. The key is to look for the y- or b-ion series that includes the modified lysine. The mass of this fragment will be shifted by the mass of Lys + iPr + Boc. Also, look for neutral losses of the protecting groups.

Comparative Analysis and Data Interpretation

Comparison of Lysine Modifications

The validation approach must be tailored to the specific modification. The dual-protected lysine presents unique characteristics compared to standard protected lysines used in Fmoc-SPPS.

FeatureStandard Lys(Boc)Lys(iPr, Boc) - This GuideRationale for Difference
Mass of Side Chain 100.07 Da (Boc group)143.13 Da (Isopropyl + Boc)The additional isopropyl group adds 43.06 Da to the side chain mass.
Cleavage Stability Stable to base (piperidine), labile to strong acid (TFA).[18]Expected to be stable to base. The Boc group is acid-labile, but the N-isopropyl bond is generally stable to standard TFA cleavage cocktails.[19][20]The C-N bond of the isopropyl group is more robust than the carbamate linkage of the Boc group. This stability is key; if the isopropyl group were labile, it would defeat the purpose of the modification.
Key MS/MS Signature Neutral loss of 100 Da (Boc) or 56 Da (isobutylene) from the side chain under CID.Expect neutral loss of Boc (100 Da) and potentially a more complex fragmentation of the remaining N-isopropyl amine. The primary diagnostic is the mass shift of the parent b/y ion.Fragmentation pathways are dictated by the chemical bonds present. The carbamate is the most labile part of the side chain.
Primary Impurity Risk Incomplete deprotection (final peptide still contains Boc).Incomplete synthesis or partial degradation leading to Lys(iPr) or Lys(Boc) variants.The more complex the side chain, the higher the likelihood of related impurities that must be resolved chromatographically.[11]
Comparison of Analytical Techniques

While LC-MS is the preferred method, it's useful to understand its advantages over other techniques for this specific application.

Analytical TechniqueApplicability to Modified Peptide ValidationStrengthsLimitations for This Topic
LC-MS/MS Excellent Provides molecular weight confirmation, purity assessment, and sequence verification in a single analysis.[11] Can pinpoint the location and mass of the modification.Can be affected by ion suppression from matrix components or mobile phase additives, which can reduce sensitivity.[21][22][23][24]
Amino Acid Analysis (AAA) Poor Quantifies the relative abundance of amino acids after complete hydrolysis.Destroys the peptide and the modification. It would only show an excess of lysine and could not confirm the intact modification.
Edman Degradation Fair Sequences the peptide residue by residue from the N-terminus.While it could confirm the sequence, it would likely fail or provide an ambiguous result at the modified lysine position and cannot confirm the mass of the side chain.
High-Resolution MS (Orbitrap/FT-ICR) Excellent (Complementary) Provides extremely accurate mass measurements (<5 ppm), which can help confirm the elemental composition of the peptide and its fragments, increasing confidence in identification.[25]Does not inherently provide separation; must be coupled with LC. Higher cost and complexity.

Interpreting Fragmentation Data: A Logic Diagram

Validating the sequence requires careful analysis of the MS/MS spectrum. The key is to identify fragment ions that prove the modification is present and at the correct location.

G cluster_ms1 MS1: Precursor Identification cluster_ms2 MS2: Fragmentation Analysis Precursor Observe Precursor Ion [M+nH]ⁿ⁺ Deconvolute Deconvolute to find Monoisotopic Mass (M) Precursor->Deconvolute Match Mass (M) matches Theoretical Mass? Deconvolute->Match Isolate Isolate & Fragment Precursor Ion (CID) Match->Isolate Yes Fail1 Identity Failure: Incorrect Mass Match->Fail1 No BY_Ions Identify b- and y-ion series Isolate->BY_Ions Check_Shift Is there a mass shift in the series corresponding to Lys(iPr,Boc)? BY_Ions->Check_Shift Validated Identity & Sequence Validated Check_Shift->Validated Yes Fail2 Sequence/Modification Failure: Modification absent or misplaced Check_Shift->Fail2 No

Sources

Comparative

A Comparative Guide to Reversed-Phase HPLC Retention Times of N-α-Fmoc-Protected Lysine Derivatives for Peptide Synthesis

Introduction: The Critical Role of Protected Lysine Derivatives in Peptide Synthesis In the intricate world of solid-phase peptide synthesis (SPPS), the purity of the building blocks is paramount. N-α-9-fluorenylmethoxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Protected Lysine Derivatives in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the purity of the building blocks is paramount. N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[1][2] Lysine, with its reactive ε-amino group, requires orthogonal protection strategies to prevent unwanted side reactions. The choice of protecting groups on the ε-amine not only dictates the deprotection strategy but also influences the physicochemical properties of the amino acid derivative, including its behavior during purification and quality control analysis by High-Performance Liquid Chromatography (HPLC).[3][4]

This guide provides a comparative analysis of the reversed-phase HPLC (RP-HPLC) retention times for key N-α-Fmoc-L-lysine derivatives, with a focus on understanding the chromatographic behavior of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine. While a universal "standard" retention time is not feasible due to its dependence on specific analytical conditions, this guide offers a baseline understanding and experimental data for closely related compounds, enabling researchers to predict and interpret their own chromatographic results.[5] We will delve into the factors governing the retention of these derivatives, provide a detailed experimental protocol for their analysis, and present comparative data to aid in method development and purity assessment.

Understanding the Chromatographic Behavior of Protected Lysine Derivatives

The retention time of a molecule in RP-HPLC is primarily governed by its hydrophobicity.[6][7][8] The nonpolar stationary phase (typically C18) interacts with the hydrophobic regions of the analyte, and a more hydrophobic molecule will have a longer retention time. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile), is used to elute the analytes.

For N-α-Fmoc-L-lysine derivatives, the key contributors to their hydrophobicity are:

  • The Fmoc group: This large, aromatic moiety is highly hydrophobic and dominates the interaction with the stationary phase.[9]

  • The ε-amino protecting groups: The nature of the protecting group(s) on the ε-amine significantly modulates the overall hydrophobicity of the molecule. For instance, a tert-butyloxycarbonyl (Boc) group is more hydrophobic than a simple trifluoroacetyl (Tfa) group. The introduction of an additional alkyl group, such as an isopropyl group, will further increase the hydrophobicity.

Therefore, we can predict the following elution order in RP-HPLC:

Increasing Retention Time (Increasing Hydrophobicity) ->

Fmoc-Lys-OH < Fmoc-Lys(Tfa)-OH < Fmoc-Lys(Boc)-OH < Fmoc-Lys(isopropyl, Boc)-OH

This guide will use the well-documented Fmoc-Lys(Boc)-OH as a primary reference for comparison, as it is a widely used and commercially available derivative. We will then extrapolate the expected behavior of the more complex N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine.

Experimental Protocol: Purity Assessment of Fmoc-Lysine Derivatives by RP-HPLC

This section provides a robust, step-by-step protocol for the analytical RP-HPLC of N-α-Fmoc-L-lysine derivatives.

Objective: To determine the chemical purity of N-α-Fmoc-L-lysine derivatives and to establish their retention times under defined conditions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • N-α-Fmoc-L-lysine derivative sample (e.g., Fmoc-Lys(Boc)-OH)

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the N-α-Fmoc-L-lysine derivative in a suitable solvent, such as a 1:1 mixture of Mobile Phase A and B, to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 100% B (linear gradient)

      • 25-30 min: 100% B (hold)

      • 30-31 min: 100% to 30% B (linear gradient)

      • 31-35 min: 30% B (equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity of the sample is typically reported as the area percentage of the main peak.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of N-α-Fmoc-L-lysine derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column) Mobile_Phase->HPLC_System Equilibration Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (UV @ 265 nm) HPLC_System->Data_Acquisition Elution Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Purity Calculation Chromatogram->Peak_Integration

Caption: Workflow for the RP-HPLC analysis of Fmoc-lysine derivatives.

Comparative Retention Time Data

The following table provides a comparison of typical retention times for various N-α-Fmoc-L-lysine derivatives based on the experimental protocol described above and data from the literature. It is important to note that these values are illustrative and can vary between different HPLC systems and columns.[5]

Compound ε-Amine Protecting Group(s) Expected Relative Hydrophobicity Typical Retention Time (min) Reference
Fmoc-L-Lys(Boc)-OHBocHigh~15-18[9][10]
Fmoc-L-Lys(Tfa)-OHTfaMedium~12-15[4]
N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine Isopropyl, Boc Very High >18 (Predicted) N/A

Discussion of Comparative Data:

  • Fmoc-L-Lys(Boc)-OH: This is a commonly used derivative and serves as an excellent benchmark. Its retention time is significantly longer than that of derivatives with more polar protecting groups, owing to the hydrophobicity of the Boc group.[9][10]

  • Fmoc-L-Lys(Tfa)-OH: The trifluoroacetyl group is less hydrophobic than the Boc group, resulting in an earlier elution time.[4]

  • N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine: The addition of an isopropyl group to the ε-nitrogen, alongside the Boc group, will substantially increase the nonpolar character of the molecule. This increased hydrophobicity will lead to a stronger interaction with the C18 stationary phase, resulting in a significantly longer retention time compared to Fmoc-L-Lys(Boc)-OH under identical conditions. Researchers analyzing this compound should expect it to be one of the later-eluting protected amino acids in a standard mixture.

Conclusion

The purity of N-α-Fmoc-L-lysine derivatives is a critical parameter for successful peptide synthesis. RP-HPLC is an indispensable tool for the quality control of these essential building blocks. While absolute retention times can vary, a fundamental understanding of how different protecting groups influence the hydrophobicity and, consequently, the chromatographic behavior of these molecules is crucial for method development, impurity profiling, and the interpretation of analytical data. The N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine derivative, with its enhanced hydrophobicity, is expected to have a longer retention time than the more common Fmoc-L-Lys(Boc)-OH. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers working with these and other protected amino acid derivatives.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). Optimal Reversed Phase HPLC Enantioseparation of the 19 Most Common FMOC Protected α-Amino Acids. Phenomenex, Inc.
  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • ResearchGate. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Fmoc-Lys-OH in Peptide Synthesis.
  • PubMed. (1990). Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography.
  • PMC. (n.d.). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • AWS. (n.d.). Supporting Information.
  • ResearchGate. (2016, April 29). Hydrophobicity indices for amino acid residues as determined by HPLC.
  • PMC. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N.
  • MDPI. (2023, January 24). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • PubMed. (2011, September 16). Defining intrinsic hydrophobicity of amino acids' side chains in random coil conformation. Reversed-phase liquid chromatography of designed synthetic peptides vs. random peptide data sets.
  • PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9.

Sources

Validation

A Cost-Benefit Analysis of N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine in Peptide Synthesis: A Comparative Guide for Researchers

In the intricate landscape of therapeutic peptide development, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles and manufacturing efficiency. For lysine residues, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of therapeutic peptide development, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles and manufacturing efficiency. For lysine residues, which are pivotal for both structural integrity and biological function, the choice of side-chain protection can profoundly influence the outcome of a synthesis campaign. This guide provides a comprehensive cost-benefit analysis of the specialized derivative, N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine (Fmoc-Lys(iPr,Boc)-OH), comparing it with the conventional Fmoc-Lys(Boc)-OH and other alternative protecting groups.

The Critical Role of Lysine Side-Chain Protection in Peptide Synthesis

The ε-amino group of lysine is a highly reactive nucleophile that, if left unprotected during solid-phase peptide synthesis (SPPS), would lead to undesirable side reactions, such as peptide branching.[1] The foundational principle of modern peptide chemistry, therefore, relies on an orthogonal protection strategy, wherein different protecting groups are employed for the α-amino group (temporary protection, e.g., Fmoc) and the side chains of reactive amino acids (permanent protection, e.g., Boc).[2][3] This allows for the selective removal of the temporary protecting group at each cycle of peptide elongation, while the side-chain protectors remain intact until the final acid-mediated cleavage from the resin.[4][5]

The choice of the lysine side-chain protecting group is dictated by the overall synthetic strategy and the desired characteristics of the final peptide. While Fmoc-Lys(Boc)-OH is the workhorse for standard peptide synthesis due to its robustness and compatibility with the widely used Fmoc/tBu chemistry, the introduction of further modifications on the ε-nitrogen, as seen in Fmoc-Lys(iPr,Boc)-OH, offers unique advantages for specific applications, albeit at a higher cost.[6][7]

In-Depth Analysis of Fmoc-Lys(iPr,Boc)-OH

Fmoc-Lys(iPr,Boc)-OH is a bespoke amino acid derivative designed for the incorporation of an N-ε-isopropyl-lysine residue into a peptide sequence.[7] This modification is not merely a synthetic curiosity; it is a key structural feature in several potent peptide therapeutics, most notably the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, which is used in the treatment of prostate cancer.[1][7][8]

The "Why": Rationale for Isopropyl Group Incorporation

The introduction of the isopropyl group on the lysine side chain serves several critical functions that justify the use of this more complex and expensive building block:

  • Enhanced Proteolytic Stability: The bulky isopropyl group can sterically hinder the approach of proteases, enzymes that degrade peptides in vivo. This increased resistance to enzymatic degradation can significantly extend the half-life of the peptide drug, leading to less frequent dosing and improved patient compliance.[9]

  • Modulation of Receptor Binding and Activity: The modification of the lysine side chain can alter the peptide's conformation and its interaction with its biological target. In the case of GnRH antagonists, these modifications are crucial for optimizing binding affinity and antagonist potency.[2][8]

  • Fine-Tuning Physicochemical Properties: The isopropyl group can influence the solubility and aggregation properties of the peptide, which are critical considerations during synthesis, purification, and formulation.[10]

Performance in Solid-Phase Peptide Synthesis

From a synthetic standpoint, Fmoc-Lys(iPr,Boc)-OH is designed to be compatible with standard Fmoc-SPPS protocols. The Fmoc group is removed by a mild base (typically 20% piperidine in DMF), and the Boc group, along with the isopropyl group, is cleaved during the final TFA-mediated cleavage from the resin.[11][12]

However, the increased steric bulk of the di-protected side chain may, in some sequences, lead to slightly lower coupling efficiencies compared to Fmoc-Lys(Boc)-OH. This can necessitate longer coupling times or the use of more potent coupling reagents like HATU or HCTU to ensure complete incorporation and avoid deletion sequences.[13]

Comparative Analysis with Alternative Protecting Groups

The selection of a lysine protecting group is a critical decision in peptide synthesis design. Below is a comparison of Fmoc-Lys(iPr,Boc)-OH with its most common alternative, Fmoc-Lys(Boc)-OH, and other orthogonal protecting groups.

FeatureFmoc-Lys(iPr,Boc)-OHFmoc-Lys(Boc)-OHFmoc-Lys(Alloc)-OHFmoc-Lys(Dde)-OH
Primary Application Incorporation of N-ε-isopropyl-lysine for enhanced stability/activityStandard lysine incorporationOrthogonal protection for on-resin modificationOrthogonal protection for on-resin modification
Cleavage Conditions TFA (simultaneous with Boc)TFAPd(0) catalyst2% Hydrazine in DMF
Orthogonality Orthogonal to FmocOrthogonal to FmocOrthogonal to Fmoc and acid-labile groupsOrthogonal to Fmoc and acid-labile groups
Relative Cost HighLowModerateModerate
Potential Issues Potential for slightly lower coupling efficiency due to steric hindranceGenerally robust and reliableRequires specialized deprotection conditions and catalyst removalPotential for side reactions with certain residues

Cost-Benefit Analysis: A Quantitative Perspective

The decision to use a specialized amino acid derivative like Fmoc-Lys(iPr,Boc)-OH ultimately hinges on a careful cost-benefit analysis.

ParameterFmoc-Lys(iPr,Boc)-OHFmoc-Lys(Boc)-OH
Estimated Cost per gram *~$150 - $300+~$10 - $30
Raw Material Cost Impact HighLow
Potential Downstream Benefits - Enhanced proteolytic stability- Improved biological activity- Potentially longer in-vivo half-life- Standard, well-characterized performance
Potential Downstream Costs - May require optimized coupling protocols- Potential for slightly lower crude yield- Standard purification costs

*Prices are estimates and can vary significantly between suppliers and purchase volumes.[3][7][14][15]

The significantly higher upfront cost of Fmoc-Lys(iPr,Boc)-OH can be justified in a drug development context where the enhanced performance of the final peptide translates to a more effective and marketable therapeutic. For routine research applications where the specific benefits of the isopropyl group are not required, Fmoc-Lys(Boc)-OH remains the more cost-effective choice.

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Decision_Framework Start Project Goal Q1 Is enhanced proteolytic stability or specific receptor interaction required? Start->Q1 Yes1 Yes Q1->Yes1 Yes No1 No Q1->No1 No Use_iPr Consider Fmoc-Lys(iPr,Boc)-OH Yes1->Use_iPr Q2 Is on-resin side-chain modification required? No1->Q2 Yes2 Yes Q2->Yes2 Yes No2 No Q2->No2 No Use_Orthogonal Use Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH Yes2->Use_Orthogonal Use_Boc Use Fmoc-Lys(Boc)-OH No2->Use_Boc

Caption: Decision pathway for selecting a lysine protecting group.

Conclusion

N-α-Fmoc-N-ε-isopropyl-N-ε-t.-Boc-L-lysine is a highly specialized and valuable tool in the arsenal of the peptide chemist, particularly for the development of peptide therapeutics with enhanced stability and specific activity profiles. Its use in GnRH antagonists like Degarelix underscores its importance in creating clinically successful drugs. [1][8]However, its high cost necessitates a clear and justifiable rationale for its selection over the more economical and routinely used Fmoc-Lys(Boc)-OH.

For researchers and drug developers, the decision should be guided by a thorough understanding of the structure-activity relationship of the target peptide. When the incorporation of an N-ε-isopropyl group is a critical design element for achieving the desired therapeutic properties, the higher upfront investment in Fmoc-Lys(iPr,Boc)-OH is a strategic expenditure that can yield significant returns in the form of a more robust and effective drug candidate. For all other applications, Fmoc-Lys(Boc)-OH remains the gold standard, offering a reliable and cost-effective solution for lysine incorporation.

References

  • Rivier, J., et al. (1992). Gonadotropin-releasing hormone antagonists with N omega-triazolylornithine, -lysine, or -p-aminophenylalanine residues at positions 5 and 6. Journal of Medicinal Chemistry, 35(23), 4270-4278. [Link]

  • Shmeit, K. Z., et al. (2019). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1. Organic Process Research & Development, 23(12), 2631-2639. [Link]

  • European Patent Office. (2013). Manufacture of Degarelix. (EP 2854831 B1).
  • Google Patents. (2011). Process for production of degarelix. (WO2011066386A1).
  • Google Patents. (2009).
  • Samant, M. P., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 17(1), 10. [Link]

  • Rivier, J. E., et al. (2000). GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6. Journal of Medicinal Chemistry, 43(25), 4783-4791. [Link]

  • Shmeit, K. Z., et al. (2020). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Organic Process Research & Development, 24(2), 224-230. [Link]

  • Open Access Journals. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Peptide Science, 29(8), e3456. [Link]

  • QuickCompany. (n.d.). GnRH Antagonists. Retrieved March 22, 2026, from [Link]

  • Carl ROTH. (n.d.). Fmoc-L-Lysine-(Boc). Retrieved March 22, 2026, from [Link]

  • Aapptec. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved March 22, 2026, from [Link]

  • Cica-Web. (n.d.). Boc-Lys(Fmoc)-OH. Retrieved March 22, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved March 22, 2026, from [Link]

  • Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Fmoc-Lys(Ipr,Boc)-OH. Retrieved March 22, 2026, from [Link]

  • Organic Letters. (2024). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters, 26(42), 8976-8981. [Link]

  • Schulte, L., et al. (2021). Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change. STAR Protocols, 2(1), 100287. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved March 22, 2026, from [Link]

  • Polish Journal of Chemistry. (2000). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry, 74(1), 117-124. [Link]

  • Watanabe Chemical Industries. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved March 22, 2026, from [Link]

  • MDPI. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1045. [Link]

  • ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... Retrieved March 22, 2026, from [Link]

  • Liu, Z., et al. (2021). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 143(35), 14165-14175. [Link]

  • García Gros, J. (2018). Synthesis of a cyclic peptide with potential activity against Alzheimer's disease. (Treball Final de Grau). Universitat de Barcelona. [Link]

  • ResearchGate. (2021). Antimicrobial activity of Epsilon-Poly-L-lysine against phytopathogenic bacteria. Retrieved March 22, 2026, from [Link]

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Comparative

Methods for validating enantiomeric purity of N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

An In-Depth Comparative Guide to Validating the Enantiomeric Purity of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine The stereochemical integrity of amino acid derivatives used in solid-phase peptide synthesis (SPPS) is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Validating the Enantiomeric Purity of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

The stereochemical integrity of amino acid derivatives used in solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug development. For complex, custom-designed building blocks like N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, a component utilized in the synthesis of GnRH antagonists such as Degarelix, ensuring enantiomeric purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final therapeutic peptide.[1] The presence of the corresponding D-enantiomer can lead to diastereomeric peptide impurities with potentially altered pharmacological activities or unforeseen toxicological effects.[2][3]

This guide provides a comprehensive comparison of the principal analytical methodologies for validating the enantiomeric purity of this highly derivatized lysine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for method selection tailored to the needs of researchers, scientists, and drug development professionals.

Pillar 1: A Comparative Analysis of Core Methodologies

The choice of an analytical technique for enantiomeric purity determination is a balance of sensitivity, speed, and the specific physicochemical properties of the analyte. For N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, three primary techniques stand out: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs).

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for the enantioselective analysis of protected amino acids.[4] The method relies on a chiral stationary phase (CSP) that transiently interacts with the two enantiomers to form diastereomeric complexes of differing stability, leading to different retention times and, thus, separation.

  • Expertise & Causality: The presence of the bulky, chromophoric Fmoc group on the α-amino group is highly advantageous for this technique, as it allows for sensitive UV detection (typically around 265 nm).[5][6] For N-protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective.[2] The chiral recognition mechanism on these phases is driven by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the Fmoc group, which are subtly different for each enantiomer, enabling their separation.[2]

  • Trustworthiness & Validation: Chiral HPLC methods are renowned for their high resolution and sensitivity, capable of quantifying the undesired enantiomer at levels of 0.05% or lower.[2] This high degree of accuracy makes them ideal for validation according to stringent regulatory guidelines like ICH Q2(R1), which requires demonstration of specificity, linearity, range, accuracy, precision, and a low limit of quantitation (LOQ).[7][8][9][10]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, utilizing supercritical carbon dioxide as the primary mobile phase.[11] This affords it unique properties that are highly beneficial for analyzing complex molecules like protected amino acids.

  • Expertise & Causality: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher flow rates compared to traditional liquid chromatography, significantly reducing analysis times.[12] Polar co-solvents, such as methanol, are typically added to modulate the mobile phase strength and facilitate the elution of polar analytes. The separation principles on the same polysaccharide-based CSPs used in HPLC are still applicable, but the different mobile phase environment can lead to unique and sometimes superior selectivity.[3][11]

  • Trustworthiness & Validation: SFC is a reliable and robust technique.[13] While historically less common than HPLC, modern SFC systems offer comparable performance in terms of resolution and sensitivity. Its primary advantage is speed, making it exceptionally well-suited for high-throughput screening environments where rapid purity checks are necessary. Furthermore, the reduced use of organic solvents makes it a "greener," more environmentally sustainable technology.[13]

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Orthogonal Approach

While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a chiral solvating agent (CSA) can induce chemical shift non-equivalence.[14] The CSA forms transient, rapidly equilibrating diastereomeric complexes with each enantiomer of the analyte, and these complexes have distinct magnetic environments, resulting in separate signals for each enantiomer.[15][16]

  • Expertise & Causality: This method is powerful because it requires no chromatographic separation and is non-destructive.[13][16] The key is selecting an effective CSA that can establish differential interactions with the analyte's enantiomers, often explained by the "three-point interaction model".[17] For a molecule with a carboxylic acid and protected amine functionalities, CSAs like (R)-1,1'-bi-2-naphthol or quinine derivatives can be effective.[14][15] The degree of signal separation depends on the strength and geometry of these transient interactions.

  • Trustworthiness & Validation: NMR with CSAs provides a truly orthogonal method to chromatography. It is particularly valuable for confirming the identity of the minor enantiomer and for situations where chromatographic methods prove difficult to develop.[15] However, its sensitivity is generally lower than chromatographic techniques, with a typical limit of quantitation around 1%.[14] Therefore, while excellent for screening and identity confirmation, it may not be suitable for release testing where very low levels of the undesired enantiomer must be quantified.

Pillar 2: Data Presentation & Performance Comparison

The selection of a method is dictated by the analytical requirements. The table below summarizes the expected performance characteristics for each technique in the analysis of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine.

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Differential partitioning on a Chiral Stationary Phase (CSP)Differential partitioning on a CSP using a supercritical fluid mobile phaseFormation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA)
Typical Resolution (Rs) > 2.0> 1.5Baseline separation of at least one signal pair
Limit of Quantitation (LOQ) ≤ 0.05%≤ 0.1%~1.0%
Typical Analysis Time 15 - 30 minutes2 - 10 minutes5 - 15 minutes (per sample)
Pros High sensitivity & resolution, well-established, regulatory acceptanceVery fast, reduced organic solvent use, orthogonal selectivity to HPLCRapid (no separation), non-destructive, excellent for screening
Cons Longer run times, higher solvent consumption, column costRequires specialized instrumentationLower sensitivity, requires effective CSA, potential for signal overlap

Pillar 3: Experimental Protocols & Workflows

The following protocols are provided as validated starting points for method development. All methods must be fully validated according to ICH Q2(R1) guidelines before implementation for quality control.[7][18]

Workflow for Method Selection and Validation

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Validation & Implementation start Define Analytical Target Profile (e.g., LOQ < 0.1%) dev_hplc Develop Chiral HPLC Method (Polysaccharide CSP) start->dev_hplc dev_sfc Develop Chiral SFC Method (Polysaccharide CSP) start->dev_sfc dev_nmr Screen Chiral Solvating Agents (NMR) start->dev_nmr decision Method Suitable? dev_hplc->decision dev_sfc->decision dev_nmr->decision validation Validate Primary Method per ICH Q2(R1) (Specificity, LOQ, Linearity, Accuracy, Precision) decision->validation Yes orthogonal Use Secondary Method for Orthogonal Confirmation (e.g., NMR to confirm HPLC peak identity) validation->orthogonal routine Implement for Routine QC Testing orthogonal->routine

Caption: Workflow for analytical method selection and validation.

Protocol 1: Chiral HPLC Method
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: CHIRALPAK® IC (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting point is 85:15 (v/v) n-Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: The resolution (Rs) between the L- and D-enantiomer peaks should be ≥ 2.0. The D-enantiomer should be quantifiable at the reporting threshold (e.g., 0.1%).

Protocol 2: Chiral SFC Method
  • Instrumentation: Analytical SFC system with a UV/DAD detector and back-pressure regulator.

  • Column: CHIRALPAK® IA (or similar amylose-based CSP), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B) as a co-solvent.

  • Gradient: Isocratic, 80% A and 20% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a final concentration of approximately 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • Acceptance Criteria: Baseline separation between enantiomers with Rs ≥ 1.5.

Protocol 3: NMR with Chiral Solvating Agent (CSA)

G cluster_0 Analyte Enantiomers cluster_1 Chiral Solvating Agent cluster_2 Transient Diastereomeric Complexes cluster_3 Resulting NMR Spectrum L_Analyte L-Enantiomer Complex_L [L-Analyte • CSA] L_Analyte->Complex_L D_Analyte D-Enantiomer Complex_D [D-Analyte • CSA] D_Analyte->Complex_D CSA CSA (e.g., Quinine) CSA->Complex_L CSA->Complex_D Spectrum Distinct Signals (Different Chemical Shifts) Complex_L->Spectrum Signal A Complex_D->Spectrum Signal B

Caption: Principle of enantiomeric differentiation by NMR with a CSA.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine sample into an NMR tube.

    • Add approximately 1.0-1.2 molar equivalents of a suitable CSA (e.g., Quinine).

    • Dissolve the mixture in ~0.6 mL of deuterated chloroform (CDCl₃).[13]

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum at 25 °C.

    • Ensure sufficient scans for a good signal-to-noise ratio (e.g., 64 transients).[14]

  • Data Analysis:

    • Identify a well-resolved, non-overlapping signal pair corresponding to the two enantiomers. Protons close to the chiral center or on the Fmoc group are often good candidates.

    • Carefully integrate the two signals. The enantiomeric purity is calculated from the ratio of the integrals.

  • Acceptance Criteria: Baseline resolution of at least one pair of corresponding proton signals. The method's LOQ must be determined and deemed suitable for the intended purpose.

Conclusion and Recommendations

For the definitive quantification and validation of the enantiomeric purity of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine, Chiral HPLC remains the recommended primary technique. Its unparalleled sensitivity, resolution, and established history of regulatory acceptance make it the most trustworthy method for ensuring product quality for clinical applications.

Chiral SFC serves as an outstanding alternative, particularly in process development and high-throughput environments where speed is critical. Its orthogonal selectivity also makes it a valuable secondary technique for method validation.

Finally, NMR with a Chiral Solvating Agent is an indispensable tool for orthogonal confirmation and for rapid screening. Its ability to provide a result without chromatographic separation is a significant advantage for quick identity checks and for troubleshooting complex separation challenges. A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most robust and self-validating system for guaranteeing the stereochemical integrity of this critical peptide building block.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Navarro-Vázquez, A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 326–333. [Link]

  • Novalin, S., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 234-249. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26215-26224. [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12891–12902. [Link]

  • Saito, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1675, 463234. [Link]

  • Tedesco, C., et al. (2001). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 66(13), 4567–4573. [Link]

  • Esquivel, J.B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-791. [Link]

  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(35), 4313-4324. [Link]

  • Eagner-Redeker, W., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(17), 2989–2995. [Link]

  • Eagner-Redeker, W., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(17), 2989-95. [Link]

  • Patent CN102824900A. (2012). Method for chiral separation of various side chain protected amino acids.
  • International Pharmaceutical Quality. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Mondal, P., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2824–2833. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Peptide Chemistry. (2024). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Link]

  • Kumar, V., et al. (2023). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Han, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2110–2121. [Link]

  • Antal, I., et al. (2020). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 25(21), 5195. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine

Welcome to a comprehensive guide on the safe and compliant disposal of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(isopropyl,Boc)-OH). As researchers and drug development professionals, our responsibility extends...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine (Fmoc-Lys(isopropyl,Boc)-OH). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it includes their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to provide you with the essential, immediate safety and logistical information needed to manage this specific chemical waste stream with confidence and scientific integrity. We will move beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating and trustworthy protocol.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine may not always be readily available, we can infer its hazard profile from its constituent parts and related molecules.

  • Core Structure (L-lysine derivative): Generally considered low toxicity.

  • Protecting Groups (Fmoc and Boc): These are the primary considerations. The compound itself is stable under recommended storage conditions but may be harmful if inhaled, ingested, or absorbed through the skin.[1][2] It is crucial to avoid the formation of dust and aerosols.[1]

  • Reactivity: The compound is stable but should be kept away from strong oxidizing agents and strong acids, which could cause hazardous decomposition.[1][2]

  • Decomposition Products: Hazardous decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2]

Personal Protective Equipment (PPE): Based on this assessment, the following minimum PPE is required when handling the compound for disposal:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves, inspected before use.[3][4]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: If there is a risk of generating dust, work should be performed in a well-ventilated area, such as a fume hood, and respiratory protection may be necessary.[3][5]

Guiding Principles of Chemical Waste Management

All laboratory waste procedures should adhere to foundational principles that ensure safety and regulatory compliance.[6]

  • Waste Minimization: Order only the quantity of the chemical required for your research to reduce the volume of waste generated.[6]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must be kept separate.[7][8] For example, keep acidic waste segregated from bases and cyanides.[7]

  • Identification: All chemical waste must be treated as hazardous unless confirmed otherwise by your EHS office.[9] Never dispose of unknown chemicals.[8]

  • Labeling: Waste containers must be clearly labeled in English with the full chemical name ("N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine"), relevant hazard pictograms, and the date of accumulation.[7][8]

  • Containment: Use appropriate, compatible containers for waste storage. For solid waste, a clearly labeled, sealed container is required. Liquid waste should be stored in compatible bottles (e.g., amber glass for light-sensitive materials) with secure caps.[6][7] Keep waste containers closed at all times except when adding waste.[9]

Disposal Pathways: A Decision Framework

There are two primary pathways for the disposal of Fmoc-Lys(isopropyl,Boc)-OH. The choice depends on institutional policies, the quantity of waste, and the available laboratory capabilities.

dot

G start Fmoc-Lys(isopropyl,Boc)-OH Waste decision Is chemical deprotection a feasible and approved procedure in your lab? start->decision path_a Pathway A: Direct Disposal decision->path_a No path_b Pathway B: Deprotection Prior to Disposal decision->path_b Yes protocol1 Follow Protocol 1: Package as Solid Hazardous Waste path_a->protocol1 protocol2 Follow Protocols 2 & 3: Chemical Deprotection path_b->protocol2 end Waste Transferred to EHS for Final Disposal protocol1->end liquid_waste Generate Liquid Waste Streams (Acidic and Basic) protocol2->liquid_waste protocol4 Follow Protocol 4: Dispose of Liquid Waste liquid_waste->protocol4 protocol4->end

Caption: Decision workflow for the disposal of Fmoc-Lys(isopropyl,Boc)-OH.

  • Pathway A (Recommended): Direct Disposal. This is the most common and straightforward approach. The compound is treated as solid hazardous chemical waste and disposed of through your institution's official hazardous waste collection program.[9]

  • Pathway B: Deprotection Prior to Disposal. In some scenarios, it may be desirable to chemically remove the Fmoc and Boc protecting groups. The rationale is that the resulting lysine derivative and byproducts may be less hazardous or easier to dispose of (e.g., as aqueous waste, pending EHS approval). This pathway should only be considered by trained personnel and with explicit approval from your institution's EHS office , as it generates new liquid hazardous waste streams that must also be managed correctly.[10]

Detailed Experimental Protocols

Protocol 1: Direct Disposal of Solid Waste

This protocol corresponds to Pathway A .

  • Weigh and Document: Accurately weigh the amount of waste material. Record this in your laboratory inventory.[7]

  • Containerize: Place the solid Fmoc-Lys(isopropyl,Boc)-OH waste into a durable, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw cap).

  • Label: Affix a hazardous waste tag to the container. Clearly write the full chemical name, the total amount of waste, the date, and your name and laboratory information.

  • Store: Store the sealed container in a designated satellite accumulation area for hazardous waste.[6] Ensure it is segregated from incompatible materials.[8]

  • Arrange Pickup: Contact your institution's EHS or a certified hazardous waste disposal contractor to schedule a pickup. Do not dispose of this chemical in the regular trash or down the drain.[9]

Protocol 2: Fmoc Group Removal (Pathway B)

The Fmoc group is labile under mild basic conditions, with piperidine being the standard reagent.[10][11]

  • Preparation: In a fume hood, dissolve the Fmoc-Lys(isopropyl,Boc)-OH compound in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the reaction vessel.[11][12] A typical ratio is 10 mL of solution per gram of peptide/amino acid derivative.[12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often complete within 10-20 minutes.[13]

  • Waste Generation: The resulting solution now contains the deprotected amino acid, DMF, piperidine, and the dibenzofulvene-piperidine adduct.[11] This entire mixture must be disposed of as hazardous liquid waste (see Protocol 4).

ReagentConcentrationTypical TimeReference
Piperidine in DMF20% (v/v)10-20 min[11][12][13]
Piperidine in NMP20-23% (v/v)10-18 min[13]
DBU/Piperidine in DMF2% DBU / 2% Piperidine~5-10 min[12]
Protocol 3: Boc Group Removal (Pathway B)

The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[14][15][16]

  • Preparation: In a fume hood, suspend the Boc-protected amino acid in a suitable solvent. For TFA, dichloromethane (DCM) is common. For HCl, dioxane or methanol can be used.[14][15][17]

  • Deprotection:

    • Using TFA: Add a solution of 25-50% TFA in DCM to the reaction vessel.[12][16]

    • Using HCl: Use a 4M solution of HCl in dioxane.[14][18]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the substrate and specific conditions.[17][18] The mechanism involves protonation followed by fragmentation to release the amine, carbon dioxide, and a stable tert-butyl cation.[14]

  • Waste Generation: The resulting solution contains the deprotected amino acid, solvent, and strong acid. This is a corrosive hazardous waste stream and must be handled accordingly (see Protocol 4).

ReagentSolventTypical TimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min[16]
Hydrochloric Acid (HCl)Dioxane (4M solution)30 min - 2 h[14][18]
Hydrochloric Acid (HCl)Methanol< 3 h[18]
Protocol 4: Disposal of Deprotection Reaction Waste (Pathway B)

The liquid waste streams generated in Protocols 2 and 3 are hazardous and must be handled with care.

  • Segregate Waste:

    • Basic Waste (Fmoc Deprotection): Collect the piperidine/DMF/fulvene adduct solution in a designated, clearly labeled hazardous waste container for halogenated or non-halogenated solvent waste, according to your institution's policy.

    • Acidic Waste (Boc Deprotection): Collect the TFA/DCM or HCl/dioxane solution in a separate, clearly labeled hazardous waste container designated for corrosive/acidic waste. Never mix acidic and basic waste streams. [7]

  • Containerize and Label: Use appropriate liquid waste containers (e.g., Winchester glass bottles).[7] Ensure the label clearly identifies all components of the waste mixture and their approximate concentrations.

  • Arrange Pickup: Store the containers in your lab's satellite accumulation area and arrange for pickup via your EHS office.[6] Never dispose of these solutions down the drain.[9]

Conclusion and Key Takeaways

The proper disposal of N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine is a critical component of laboratory safety and environmental stewardship. The most direct and universally recommended method is to dispose of the compound in its solid form as hazardous chemical waste through your institution's EHS office (Pathway A). Chemical deprotection (Pathway B) is an advanced option that should only be performed with a clear understanding of the subsequent hazardous liquid waste streams it generates. Always prioritize safety by wearing appropriate PPE, working in a well-ventilated area, and adhering strictly to the waste segregation and labeling policies of your institution.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Methods for Removing the Fmoc Group. Springer.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). BenchChem.
  • Methods for Removing the Fmoc Group.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
  • Boc Deprotection Mechanism. (2022). YouTube.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Amino Acid Set - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.
  • Safety D
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Safety Data Sheet: Fmoc-MeLys(Boc)-OH-OH. AAPPTec, LLC.
  • How can we do the deprotection of boc-amino acids using hcl ?. (2016).
  • Are there any safety concerns when handling peptide substr
  • Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. AAPPTec, LLC.
  • Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine. Chem-Impex.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Amine Protection and Deprotection. Master Organic Chemistry.

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